The synthesis of Pipemidic Acid (chemically known as 8-ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid) focuses on constructing its pyridopyrimidine core and introducing the piperazine ring [1].
Key Synthetic Routes:
The reaction workflow for the first route can be summarized as follows:
This compound is a bactericidal agent belonging to the quinolone class. Its primary mechanism involves inhibiting bacterial enzymes critical for DNA replication [2] [3] [4].
The mechanism of action is visualized below:
This compound (Pip-H) can act as a ligand to form complexes with various metal ions, often enhancing or modifying its biological properties. The synthesis generally involves a reaction in methanolic solution [5] [6] [7].
General Protocol for Metal Complex Synthesis:
Coordination Modes of this compound: this compound exhibits multiple coordination modes with metal ions, primarily through oxygen atoms of carbonyl and carboxylic group (bidentate) or nitrogen atom of piperazinyl ring (unidentate) [5] [7].
| Coordination Mode | Binding Sites | Example Complexes |
|---|---|---|
| Bidentate [6] [7] | Carbonyl O + Carboxylate O | Complexes with Mg(II), Ca(II), Zn(II), Fe(III) |
| Unidentate [5] | Piperazinyl N | Complexes with Ru(III), Ir(III) |
Comprehensive characterization is essential to confirm the structure and properties of synthesized this compound complexes. The table below summarizes key techniques and their specific applications in analysis.
| Technique | Application & Key Information |
|---|---|
| Microanalytical (CHN) [5] [7] | Determines elemental composition (C, H, N content). |
| FT-IR Spectroscopy [5] [6] [7] | Identifies functional groups and coordination sites (e.g., shifts in C=O, COO⁻ stretches). |
| NMR Spectroscopy ( [6]) | Confirms molecular structure in solution (e.g., proton signals from ethyl, piperazinyl groups). |
| Thermogravimetric Analysis (TG/DTG) [5] [7] | Determines thermal stability, decomposition steps, and hydrate water molecules. |
| Molar Conductance [5] [7] | Assesses electrolytic nature (non-electrolyte: 18-28 Ω⁻¹cm²mol⁻¹ in DMSO). |
| X-ray Powder Diffraction (XRD) [5] [7] | Determines crystalline structure and phase purity. |
| Electron Microscopy (SEM/TEM) [5] [7] | Reveals particle morphology, size, and distribution (nanoscale dimensions). |
While this compound remains a valuable research compound, you should be aware that its marketing authorization for human medicinal use has been suspended throughout the European Union due to adverse side effects [7] [4]. All described protocols are intended for research and development contexts in laboratory settings.
Pipemidic acid functions as a bacterial topoisomerase inhibitor [1]. Its primary mechanism involves inhibiting the bacterial enzymes DNA gyrase (also known as topoisomerase II) and topoisomerase IV [1].
The table below summarizes the core mechanism:
| Aspect | Description |
|---|---|
| Drug Class | Quinolone antibiotic (pyridopyrimidine subclass) [3] [1] |
| Molecular Target | DNA gyrase (Topoisomerase II) and Topoisomerase IV [1] |
| Primary Effect | Inhibition of bacterial DNA synthesis [1] |
| Cellular Outcome | Bactericidal [1] |
The following diagram illustrates the conceptual workflow of how this compound inhibition leads to bacterial cell death.
The antibacterial activity of this compound is particularly strong against Gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and its modern derivatives against common pathogens.
| Bacterial Strain | This compound MIC (µg/ml) | New this compound Derivatives MIC Range (µg/ml) | Comparative Drugs (MIC) |
|---|---|---|---|
| Escherichia coli ATCC 25922 | Data not available in sources | 0.98 - 3.91 [1] | Ciprofloxacin: Highly active [4] |
| Proteus mirabilis ATCC 12453 | Data not available in sources | 0.98 - 7.81 [1] | Ciprofloxacin: Highly active [4] |
| Salmonella typhimurium ATCC 14028 | Data not available in sources | 0.98 - 7.81 [1] | Ciprofloxacin: Highly active [4] |
| General Enterobacteriaceae | Active against most [5] | High sensitivity [1] | Nalidixic acid: Variable activity [5] |
| Pseudomonas aeruginosa | Weak activity [4] | Data not available in sources | Norfloxacin: Improved activity [4] |
| Gram-positive bacteria | Some activity [3] | Data not available in sources | Ciprofloxacin: Improved activity [4] |
To experimentally study the mechanism of quinolone antibiotics like this compound, researchers use several key methodologies. The diagram below outlines a general workflow for such an investigation.
Here are the detailed protocols for the key experiments shown in the workflow:
Minimum Inhibitory Concentration (MIC) Determination
Selection and Analysis of First-Step Mutants
In Vitro Topoisomerase Assays
DNA Cleavage Assay
This compound represents an important evolutionary step in quinolone antibiotic development.
The tables below summarize the key quantitative data on the absorption, distribution, and excretion of this compound.
Table 1: Absorption & Plasma Protein Binding of this compound
| Parameter | Species | Findings | Source / Context |
|---|---|---|---|
| Oral Bioavailability | Humans | 93.1% ± 11% (using HPLC method) | Single- and multiple-dose study [1] |
| Peak Plasma Concentration (C~max~) | Humans (500mg, multiple dose) | 4.3 ± 0.5 μg/mL at 1.2 hours | Single- and multiple-dose study [1] |
| Time to Peak (T~max~) | Humans (500mg, multiple dose) | 1.2 ± 0.1 hours | Single- and multiple-dose study [1] |
| Protein Binding | Humans | ~30% (in serum); 13.4% ± 2.7% (at C~max~) | Multiple studies [2] [1] |
| Protein Binding | Dogs | ~20% (in plasma) | Foundational 1975 study [2] |
Table 2: Distribution & Excretion of this compound
| Parameter | Species | Findings | Source / Context |
|---|---|---|---|
| Apparent Volume of Distribution (Vd) | Humans | 1.9 ± 0.2 L/kg | Single- and multiple-dose study [1] |
| Tissue Distribution | Rats & Humans | Most organs and tissues; highest in kidneys, liver | Foundational & surgical field studies [2] [3] |
| Biliary Concentration | Multiple | Much higher than plasma level | Foundational 1975 study [2] |
| Urinary Concentration | Humans (500mg) | Peak: 420 μg/mL; Min at dosing interval: >100 μg/mL | Surgical field & multiple-dose studies [1] [3] |
| Elimination Half-Life (t~½~) | Humans | 3.4 ± 0.2 hours | Single- and multiple-dose study [1] |
| Total Clearance | Humans | 6.3 ± 0.5 mL/min/kg | Single- and multiple-dose study [1] |
| Renal Clearance | Humans | 4.3 ± 0.7 mL/min/kg | Single- and multiple-dose study [1] |
| Urinary Excretion (active form) | Multiple | 25% to 88% (dose/species dependent) | Foundational 1975 study [2] |
| Fecal Excretion | Humans | The remainder of the dose not found in urine | Foundational 1975 study [2] |
| Renal Excretion Mechanism | Dogs | 45-68% glomerular filtration; remainder by proximal tubular secretion (probenecid-sensitive) | Renal excretion study [4] |
The following are the key methodologies used in the cited studies to generate the pharmacokinetic data.
This foundational protocol is based on the 1975 study that investigated this compound across mice, rats, dogs, monkeys, and humans [2].
This specific protocol details the method used to elucidate the renal handling of this compound in dogs [4].
This 1984 study used a more modern analytical technique to investigate this compound in human volunteers [1].
The following diagrams illustrate the overall pharmacokinetic journey of this compound and a generalized workflow for its study.
Diagram 1: The ADME pathway of this compound, from oral administration to elimination.
Diagram 2: A generalized workflow for conducting pharmacokinetic studies on this compound.
Pipemidic acid (HPPA) can act as a ligand and coordinate with metal ions in different modes, which is reflected in its spectral data [1] [2].
The table below summarizes key IR frequencies for this compound and its metal complexes, which help identify coordination sites [1] [2].
| Compound | ν(C=O) Carbonyl | ν(C=O) Ketone | ν(N-H) | ν(O-H) Stretch | Coordination Mode |
|---|---|---|---|---|---|
| This compound (HPPA) | 1620 cm⁻¹ (broad) | 1734 cm⁻¹ (medium) | 2990 cm⁻¹ (medium) | 3400 cm⁻¹ (medium) | N/A [1] |
| [Mg(Pipemidate)₃] | 1620 cm⁻¹ (broad) | 1734 cm⁻¹ (medium) | 2990 cm⁻¹ (medium) | 3400 cm⁻¹ (medium) | Bidentate (via carbonyl O and carboxylate O) [1] |
| [Ru(HPPA)₃Cl₃]·6H₂O | 1629 cm⁻¹, 1610 cm⁻¹ | 1725 cm⁻¹ | Not specified | 3420 cm⁻¹ (broad) | Unidentate (via piperazinyl N atom) [2] |
The table below shows characteristic ¹H-NMR chemical shifts (δ in ppm) for this compound and a representative complex [1].
| Proton Environment | This compound / Mg Complex | This compound / Ca Complex |
|---|---|---|
| CH₃ (ethyl group) | 1.27 - 1.34 ppm | 1.34 ppm |
| CH₂ (ethyl group) | 2.47 - 2.58 ppm | 2.47 ppm |
| 2 CH₂ (piperazinyl group) | 2.79 - 3.32 ppm | 2.84 & 3.32 ppm |
| H (ring position 5) | 3.84 - 3.93 ppm | 3.93 ppm |
| H (ring position 2) | 8.82 - 8.94 ppm | 8.84 ppm |
| H (carboxylic group) | 9.45 - 9.51 ppm | 9.45 ppm |
The following table displays the elemental analysis results for several metal complexes, confirming their composition [1].
| Compound Formula | Color | %C Found (Calc.) | %H Found (Calc.) | %N Found (Calc.) | %Metal Found |
|---|---|---|---|---|---|
| C₂₈H₃₄N₁₀O₆Mg | Light Brown | 53.34 | 5.40 | 22.26 | 3.85 |
| C₂₈H₃₄N₁₀O₆Ca | Off White | 52.05 | 5.26 | 21.73 | 6.21 |
| C₂₈H₃₄N₁₀O₆Mn | Light Yellow | 50.79 | 5.22 | 21.21 | 8.31 |
| C₂₈H₃₄N₁₀O₆Co | Light Blue | 50.50 | 5.20 | 21.06 | 8.88 |
Here are the methodologies for key experiments in the characterization of this compound complexes.
Example: Synthesis of [Mg(Pipemidate)₃] Complex [1]
Example: Synthesis of Ru³⁺, Pt⁴⁺, and Ir³⁺ Complexes [2]
This method is used to determine the stoichiometric ratio (e.g., 1:1) between this compound and a host molecule like cyclodextrin in solution [3].
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound complexes, integrating the techniques discussed.
Flowchart of the synthesis and multi-technique characterization process for this compound complexes.
The following table outlines the core chemical and pharmacological classification of Pipemidic acid:
| Property | Classification/Description |
|---|---|
| Antibiotic Class | Quinolone (First-generation); Pyridopyrimidine [1] [2] |
| Chemical Formula | C₁₄H₁₇N₅O₃ [3] [1] |
| Molecular Weight | 303.32 g/mol [3] [1] |
| IUPAC Name | 8-ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid [3] |
| ATC Code | J01MB04 [3] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [4] |
This compound's structure includes a piperazine ring, which is a characteristic feature that contributes to its antimicrobial properties [3] [4].
The bactericidal action of this compound occurs through a targeted inhibition of essential bacterial enzymes. The following diagram illustrates this mechanism and its consequences.
This compound demonstrates a primarily Gram-negative spectrum of activity. The table below summarizes key quantitative findings from experimental studies.
| Organism / Aspect | Experimental Finding / MIC (µg/mL) | Context & Citation |
|---|---|---|
| Gram-negative Bacteria | Generally active [4] | Primary spectrum of activity, including common uropathogens. |
| Proteus mirabilis | MIC: 0.98 - 7.81 µg/ml (for derivatives) [5] | New this compound derivatives showed high potency. |
| Escherichia coli | MIC: 0.98 - 3.91 µg/ml (for derivatives) [5] | Derivatives exhibited activity superior to parent compound. |
| Salmonella Typhimurium | MIC: 0.98 - 7.81 µg/ml (for derivatives) [5] | High activity demonstrated by synthesized derivatives. |
| Pseudomonas aeruginosa | Significant activity in vivo (mice) [6] | Notable for a first-generation quinolone. |
| Gram-positive Bacteria | Limited / Weak activity [4] [2] | Not the primary target of therapy. |
| Anaerobic Bacteria | Not active [4] | Lacks coverage against anaerobes. |
This compound is well-absorbed after oral administration and achieves high concentrations in the kidneys and urinary tract, making it particularly effective for treating urinary tract infections (UTIs) [4]. It is primarily excreted unchanged in the urine [4].
While once used for gastrointestinal, biliary, and urinary infections [1], its clinical use has declined in many regions. The marketing authorization for this compound has been suspended throughout the European Union [1], largely due to the availability of newer quinolones with broader antibacterial spectra and improved safety profiles [4].
The Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives is typically obtained using standardized broth microdilution methods [5]. Here is a detailed protocol based on current laboratory practice:
Pipemidic acid exerts its bactericidal effect by inhibiting bacterial DNA synthesis [1] [2]. It primarily targets two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [2] [3]. By binding to the A subunit of DNA gyrase, it inhibits the introduction of negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of topoisomerase IV disrupts the separation of interlinked daughter chromosomes after bacterial DNA replication [2] [3]. This dual action halts cell division and leads to bacterial cell death.
The antibacterial spectrum of this compound is principally effective against Gram-negative organisms [1]. The table below summarizes its in vitro susceptibility profile against common bacterial pathogens based on historical and research data.
| Bacterial Organism | Susceptibility Level | Key Context & Comparative Data |
|---|---|---|
| Gram-Negative Bacteria | ||
| Escherichia coli | Highly Susceptible [1] [4] | One of the most sensitive organisms; MIC for reference strain (E. coli ATCC 25922) can be as low as 0.98-3.91 µg/ml for modern derivatives [2]. |
| Proteus spp. (incl. P. mirabilis) | Highly Susceptible [1] [4] | P. mirabilis ATCC 12453 highly sensitive to modern derivatives (MIC 0.98-7.81 µg/ml) [2]. |
| Morganella morganii | Highly Susceptible [4] | |
| Citrobacter spp. | Highly Susceptible [4] | |
| Klebsiella spp. | Variable / Less Frequent Susceptibility [4] | 30-70% of strains susceptible [4]. |
| Enterobacter spp. | Variable / Less Frequent Susceptibility [4] | 30-70% of strains susceptible [4]. |
| Serratia spp. | Variable / Less Frequent Susceptibility [4] | 30-70% of strains susceptible [4]. |
| Pseudomonas aeruginosa | Moderately Susceptible [1] [4] | 61.4% susceptibility to norfloxacin vs. 22.2% to ofloxacin in one study; this compound has weak activity [4] [5]. Over 95% resistant to nalidixic acid [4]. |
| Other non-fermenting Gram-negative bacilli | Often Resistant [4] | Over 50% resistant to norfloxacin and ofloxacin [4]. |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Weakly Active / Less Susceptible [5] [4] | Staphylococci are 2-3 times less frequently susceptible to this compound than to newer quinolones like norfloxacin and ofloxacin [4]. |
| Staphylococcus epidermidis | Weakly Active / Less Susceptible [4] | 2-3 times less frequently susceptible than newer quinolones [4]. |
| Streptococcus pneumoniae | Not explicitly covered in search results |
This workflow illustrates the drug's mechanism and subsequent bacterial resistance development:
For researchers, the key methodologies used to determine the susceptibility data in the search results are summarized below.
This compound has pharmacokinetic properties that make it particularly suited for treating urinary tract infections (UTIs) [1] [3]. After oral administration, it is well absorbed and excreted largely unchanged through the kidneys, resulting in high concentrations in the urine [1]. The typical adult dosage is 400 mg twice daily [1]. While it was a important step in quinolone development, its clinical use has been largely superseded by newer fluoroquinolones (e.g., ciprofloxacin, ofloxacin) which have broader spectra, improved potency against Gram-positive bacteria, and better systemic pharmacokinetics [7] [5] [3].
Pipemidic acid exerts its bactericidal effect by targeting bacterial DNA replication enzymes.
The following diagram illustrates this primary mechanism of action:
This compound inhibits DNA gyrase and topoisomerase IV, blocking DNA replication and causing cell death.
This compound is approved for treating infections caused by susceptible Gram-negative bacteria.
| Approved Indication | Key Pathogens Targeted | Notes |
|---|---|---|
| Urinary Tract Infections (UTIs) [3] [4] [1] | Escherichia coli, Proteus mirabilis, Klebsiella species [1] [5] | Primary and most common application. |
| Gastrointestinal & Biliary Tract Infections [6] | Gram-negative enteric bacteria. | -- |
| Prostatitis [7] | -- | -- |
| Pyelonephritis [7] | -- | -- |
| Enteritis [7] | -- | -- |
| Otitis Media & Sinusitis [7] | -- | -- |
> Regulatory Note: The marketing authorization for this compound has been suspended throughout the European Union [6]. Its current use is more common in regions like Asia [8].
Beyond its traditional antibacterial uses, this compound is being investigated in novel contexts.
| Research Area | Key Finding/Use | Significance / Context |
|---|---|---|
| Antibiotic Resistance Stewardship [3] | Used as a targeted alternative to broad-spectrum antibiotics. | Helps preserve efficacy of other antibiotics; integrated into hospital stewardship programs. |
| Veterinary Medicine [3] | Treatment of urinary infections in small animals. | Valued for its safety profile and efficacy. |
| Microbiological Research [3] | Used to study bacterial DNA synthesis and resistance mechanisms. | Aids in development of new antimicrobials. |
| Novel Drug Formulations [9] | Complexation with cyclodextrins (e.g., TRIMEB) to improve low solubility. | Experimental: Increases antibacterial potency and shows preliminary in vitro anticancer activity. |
| Metal Complexation Chemistry [5] | Forms complexes with various metal ions (e.g., Mg²⁺, Cu²⁺, Zn²⁺). | Experimental: Studying these interactions is important for understanding potential drug-metal interactions in the body. |
The following methodology details the preparation and characterization of a this compound inclusion complex with Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB), a formulation demonstrated to enhance drug solubility and bioactivity [9].
Procedure:
Preparation of the Kneaded Complex (KND) [9]
Characterization of the Complex [9]
This compound remains a relevant antibacterial agent with a specific niche in managing UTIs and other Gram-negative infections. Its well-understood mechanism of action provides a foundation for its clinical use. The future of this "old" drug may lie in innovative research that repurposes it or enhances its efficacy through advanced formulations, potentially expanding its application into new therapeutic areas like oncology.
Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)-pyrido[2,3-d]pyrimidine-6-carboxylic acid), a first-generation quinolone antibacterial agent, has been extensively studied for its metal complexation behavior and enhanced biological properties when coordinated with various metal ions. Originally used for treating urinary tract infections, gastrointestinal, and biliary infections, this compound exhibits activity against both Gram-negative bacteria and some Gram-positive strains. The molecular structure of this compound contains multiple potential coordination sites, including the carboxylate oxygen at the C6 position, the pyridone carbonyl oxygen at the C5 position, and the piperazinyl nitrogen atoms, enabling diverse coordination modes with metal ions. This versatility has made it an attractive ligand for developing metal-based therapeutic agents with potentially improved efficacy and novel mechanisms of action.
The coordination chemistry of this compound is influenced by its amphoteric nature, possessing both acidic (carboxylic group) and basic (piperazinyl group) characteristics. In aqueous solutions, this compound exists in different prototropic forms depending on pH: cationic species predominate at pH values below pKa₁ (5.4), zwitterionic forms around the isoelectric point (pH 6.8), and anionic species at pH values above pKa₂ (8.2). This pH-dependent speciation significantly impacts its metal-binding behavior, allowing for the synthesis of complexes with varied stoichiometries and biological activities. Recent research has focused on synthesizing this compound complexes with essential biological metals and transition metals to explore their enhanced antibacterial, anticancer, and DNA-binding properties compared to the parent drug.
Table 1: Coordination Modes of this compound with Metal Ions
| Coordination Mode | Binding Sites | Metal Ions Demonstrated | Structural Features |
|---|---|---|---|
| Bidentate | Pyridone oxygen and carboxylate oxygen | Mg(II), Ca(II), Zn(II), Fe(III), VO²⁺, Mn²⁺, Co²⁺, Ni²⁺ [1] [2] [3] | Slightly distorted octahedral geometry |
| Unidentate | Piperazinyl nitrogen atom | Ru³⁺, Pt⁴⁺, Ir³⁺ [4] | Nitrogen-specific coordination |
| Bridging | Multiple sites through carboxylate | Potential for polynuclear complexes | Extended network structures |
The synthesis of this compound complexes with essential biological metals (Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺) typically follows a straightforward solution-based method with careful control of stoichiometry and reaction conditions. In a standard protocol, this compound trihydrate (1 mmol) is initially dissolved in a minimal amount of dimethylformamide (DMF) (~5 mL), followed by the addition of methanol (20 mL) to create a homogeneous ligand solution. Simultaneously, the metal salt (1 mmol) – such as MgCl₂·6H₂O, CaCl₂·2H₂O, ZnCl₂, or FeCl₃·6H₂O – is dissolved in warm methanol (10 mL). The metal solution is then added dropwise to the ligand solution with constant stirring, and the resulting mixture is refluxed for 3 hours to facilitate complex formation. The reaction mixture is allowed to stand at room temperature for crystallization for approximately 48 hours, after which the formed crystals are filtered, washed with cold methanol to remove unreacted starting materials, and dried under appropriate conditions to yield the pure complexes [1] [2].
For the synthesis of Fe³⁺ complexes, additional optimization is often required due to the higher charge density and coordination versatility of iron(III). The pH adjustment to neutral or slightly basic conditions (pH 7-8) using ammonium hydroxide solution has been reported to improve complex formation and yield. This pH adjustment promotes deprotonation of the carboxylic acid group, enhancing its coordination ability with metal ions. The formation of complexes follows a 1:1 metal-to-ligand ratio, resulting in compounds with general formulas [Mg(pip)(H₂O)₃(Cl)]·6H₂O, [Ca(pip)(H₂O)₃(Cl)]·2H₂O, [Zn(pip)(H₂O)₃(Cl)]·4H₂O, and [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O, where "pip" represents the deprotonated this compound ligand [2].
The synthesis of this compound complexes with transition metals and noble metals follows modified procedures optimized for the specific coordination chemistry of these elements. For Ru³⁺ and Ir³⁺ complexes, a hot methanolic solution of this compound (3 mmol, 20 mL) is added to an aqueous solution of the metal chloride (RuCl₃ or IrCl₃·xH₂O, 1 mmol, 20 mL). The reaction mixture is refluxed at 70-80°C for 1-2 hours, filtered while hot, and left for slow evaporation at room temperature. Within 24 hours, microcrystalline products form, which are collected by filtration, washed with methanol, and dried under vacuum. For Pt⁴⁺ complexes, a similar procedure is employed with H₂PtCl₆·6H₂O (1 mmol) and this compound (2 mmol) in a 1:2 molar ratio, with the addition of an aliquot of aqueous ammonia to facilitate the formation of an ammonia-based complex [4].
The synthesis of lanthanide complexes with this compound has been achieved through an eco-friendly grinding method, which offers several advantages over solution-based approaches. This mechanochemical method involves grinding stoichiometric amounts of Dy(NO₃)₃·6H₂O with this compound and ancillary ligands (1,10-phenanthroline, 2,2'-bipyridyl, etc.) in a mortar and pestle or mechanical grinder. This solvent-free approach is fast, simple, and eliminates issues related to solvent luminescence quenching, solubility problems, solvolysis, and solvent complexation that can complicate characterization and application of the resulting complexes. The method produces complexes with high purity and yield while reducing environmental impact associated with organic solvent use [5].
Table 2: Synthesis Parameters for Various this compound Metal Complexes
| Metal Ion | Molar Ratio (M:L) | Reaction Conditions | Reaction Time | Complex Color |
|---|---|---|---|---|
| Mg²⁺, Ca²⁺, Zn²⁺ | 1:1 | Reflux in methanol, pH 7-8 | 3 hours | Light brown, off-white, light yellow |
| Fe³⁺ | 1:1 | Reflux in methanol, pH 7-8 | 3 hours | Orange |
| Ru³⁺, Ir³⁺ | 1:3 | Reflux in methanol/water, 70-80°C | 1-2 hours | Black, dark green |
| Pt⁴⁺ | 1:2 | Reflux with ammonia addition | 1-2 hours | Dark green |
| Dy³⁺ | 1:3 | Solvent-free grinding | 30-60 minutes | Variable |
Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary technique for confirming the coordination mode of this compound to metal ions. The key spectral regions for analysis include the carbonyl stretching vibrations (1700-1600 cm⁻¹) and carboxylic group vibrations. Upon complex formation, characteristic shifts in these vibrations provide evidence of metal coordination. For bidentate coordination through the pyridone oxygen and carboxylate oxygen, the C=O (pyridone) stretching vibration typically shifts from ~1620 cm⁻¹ in the free ligand to lower frequencies (1605-1615 cm⁻¹) in the complexes, while the carboxylic C=O stretching (~1734 cm⁻¹) either disappears or shifts significantly, indicating deprotonation and coordination. Additionally, new bands appearing in the 450-350 cm⁻¹ range correspond to M-O stretching vibrations, further confirming complex formation. For complexes coordinating through the piperazinyl nitrogen, distinctive changes in the NH stretching and deformation vibrations are observed, along with the appearance of M-N stretching bands in the 400-300 cm⁻¹ region [1] [4] [2].
Electronic spectroscopy in the UV-Vis region provides complementary information about complex formation and geometry. This compound exhibits characteristic absorption bands in the 250-350 nm range, attributed to π→π* and n→π* transitions of the conjugated ring system. Upon complexation, these bands typically undergo bathochromic shifts (red shifts) and changes in intensity, indicating coordination-induced changes in the electronic environment. For transition metal complexes with d-d transition capabilities, additional bands appear in the visible region (400-800 nm), which provide information about the coordination geometry around the metal center. Magnetic susceptibility measurements offer further insights, particularly for paramagnetic metal ions like Fe³⁺, Co²⁺, and Ni²⁺, allowing researchers to determine the number of unpaired electrons and propose plausible geometric arrangements around the metal center [4] [2].
Thermogravimetric analysis (TGA) provides crucial information about the thermal stability, decomposition patterns, and hydration status of this compound metal complexes. Typical TGA curves show 2-3 distinct decomposition steps corresponding to the loss of water molecules (both coordinated and lattice water) at lower temperatures (50-150°C), followed by decomposition of the organic ligand at higher temperatures (250-500°C). The temperature ranges and mass losses associated with each step help determine the number and type of water molecules present in the complex. For instance, complexes such as [Mg(pip)(H₂O)₃(Cl)]·6H₂O show mass losses corresponding to nine water molecules (three coordinated and six lattice waters), while [Ru(Pip–H)₃(Cl)₃]·6H₂O exhibits a six-water molecule loss. From these thermal decomposition profiles, important thermodynamic parameters (activation energy E, entropy change ΔS, enthalpy change ΔH, and Gibbs free energy change ΔG) can be calculated using non-isothermal models such as Coats–Redfern and Horowitz–Metzger methods, providing insights into the stability and decomposition kinetics of the complexes [4] [2].
X-ray powder diffraction (XRD) analysis confirms the crystalline nature of the synthesized complexes and provides information about phase purity and particle size. Comparison of diffraction patterns between the free this compound and its metal complexes reveals significant changes in peak positions and intensities, indicating formation of new crystalline phases with different lattice parameters. The average crystallite size can be estimated using the Scherrer equation applied to the broadening of characteristic diffraction peaks. Electron microscopy techniques, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), offer direct visualization of complex morphology, particle size distribution, and surface characteristics. These analyses typically reveal nanostructured materials with particle sizes ranging from 20-100 nm, depending on the metal ion and synthesis conditions. The combination of XRD and electron microscopy provides comprehensive structural and morphological characterization essential for understanding structure-activity relationships in these complexes [4] [2].
Metal complexes of this compound have demonstrated modified antibacterial profiles compared to the free ligand, with some complexes exhibiting enhanced activity against specific bacterial strains. Studies evaluating antibacterial activity using disk diffusion methods and determining minimum inhibitory concentrations (MICs) have revealed that the nature of the metal ion significantly influences the antibacterial efficacy. For instance, the uranyl complex UO₂(PPA)₂ has shown particularly potent antibacterial activity with an MIC value of 8 μg/mL against tested microorganisms, representing significant enhancement compared to the free this compound. Other transition metal complexes, including those with VO²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, MoO₂²⁺, and Cd²⁺, have displayed variable activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella, Pseudomonas aeruginosa) bacteria. This enhanced antibacterial activity of metal complexes may be attributed to increased cell membrane permeability, altered interaction with bacterial enzymes, or dual targeting mechanisms combining the antibacterial action of both the quinolone and the metal ion [4] [3].
The structure-activity relationships observed in this compound metal complexes highlight the importance of coordination geometry and metal ion characteristics in determining antibacterial efficacy. Complexes with octahedral geometry generally demonstrate different activity profiles compared to those with square planar or tetrahedral arrangements. Additionally, the presence of co-ligands in mixed-ligand complexes can significantly modulate biological activity. For example, complexes incorporating nitrogen-donor heterocyclic co-ligands such as 1,10-phenanthroline or 2,2'-bipyridyl often show enhanced activity due to increased lipophilicity and DNA intercalation capabilities. Interestingly, some studies have reported that while certain metal complexes exhibit enhanced antibacterial activity, others may show reduced efficacy compared to the parent this compound, emphasizing the need for careful selection of metal ions and synthesis conditions when designing these complexes for antibacterial applications [4] [3].
The interaction between this compound metal complexes and DNA molecules represents a significant area of investigation for understanding their mechanism of action and potential anticancer applications. Studies employing diverse spectroscopic techniques, including UV-Vis absorption, fluorescence spectroscopy, and circular dichroism, have demonstrated that these complexes can bind to calf-thymus DNA, inducing a conformational transition from B-form to A-form. This DNA binding capability suggests potential mechanisms for the observed antibacterial and cytotoxic activities, as interference with DNA structure and function can disrupt essential cellular processes in both bacterial and cancer cells. The binding affinity and specific interaction mode (intercalation, groove binding, or electrostatic attraction) vary depending on the metal ion, complex geometry, and presence of ancillary ligands, offering opportunities for rational design of complexes with selective DNA-targeting capabilities [3].
Several this compound complexes have demonstrated promising cytotoxic activity against human cancer cell lines. For instance, complexes with Ru³⁺, Pt⁴⁺, and Ir³⁺ have been evaluated against human breast cancer (MCF-7) cell lines, showing enhanced activity compared to the free this compound ligand. The platinum(IV) complex, in particular, has drawn attention due to the known anticancer properties of platinum compounds, though with potentially modified toxicity profiles. The antioxidant capacity of these complexes has also been investigated through assays such as DPPH radical scavenging, with some lanthanide complexes exhibiting significant free radical quenching activity. These multiple biological activities—antibacterial, anticancer, and antioxidant—highlight the potential of this compound metal complexes as multifunctional therapeutic agents with applications beyond their original antimicrobial indication [4] [5].
Table 3: Biological Activities of Selected this compound Metal Complexes
| Complex | Antibacterial Activity | DNA Binding | Other Activities |
|---|---|---|---|
| UO₂(PPA)₂ | MIC 8 μg/mL [3] | B→A transition [3] | - |
| Ru³⁺, Pt⁴⁺, Ir³⁺ complexes | Enhanced against S. epidermidis, S. aureus, Klebsiella, E. coli [4] | Not specified | Cytotoxicity against MCF-7 breast cancer cells [4] |
| Dy³⁺ complexes | Moderate antibacterial and antifungal activity [5] | Not specified | Antioxidant activity (DPPH assay) [5] |
| VO²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺ complexes | Variable activity against Gram-positive and Gram-negative bacteria [3] | B→A transition [3] | - |
Protocol for Synthesis of Mg(II), Ca(II), Zn(II), and Fe(III) this compound Complexes
Materials Required:
Step-by-Step Procedure:
Ligand Solution Preparation: Dissolve 1 mmol (303 mg) of this compound trihydrate in 5 mL of DMF in a 100 mL round-bottom flask. Add 20 mL of methanol with continuous stirring until a clear solution is obtained.
Metal Solution Preparation: Dissolve 1 mmol of the metal salt (MgCl₂·6H₂O - 203 mg, CaCl₂·2H₂O - 147 mg, ZnCl₂ - 136 mg, or FeCl₃·6H₂O - 270 mg) in 10 mL of warm methanol (40-50°C) in a separate beaker.
Complex Formation: Transfer the metal solution to the ligand solution dropwise over 5 minutes with constant stirring. Adjust the pH to 7-8 using ammonium hydroxide solution (approximately 3-5 drops).
Reflux Process: Attach a condenser to the round-bottom flask and reflux the reaction mixture at 70-80°C for 3 hours with continuous stirring. Observe color changes indicating complex formation.
Crystallization: After reflux, allow the solution to cool slowly to room temperature, then let it stand undisturbed for 48 hours to promote crystallization.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals three times with 5 mL portions of cold methanol to remove unreacted materials.
Drying: Transfer the crystals to a watch glass and dry in an oven at 75°C for 2 hours, then store in a desiccator over anhydrous silica gel.
Yield Calculation: Determine the product mass and calculate the percentage yield based on the metal salt used.
Quality Control Check:
The following workflow diagram illustrates the comprehensive characterization process for this compound metal complexes:
Standard Operating Procedure for FTIR Characterization:
Sample Preparation: Grind 1-2 mg of the complex with 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a homogeneous mixture is obtained (particle size <2 μm).
Pellet Formation: Transfer the mixture to a pellet die and apply pressure of 8-10 tons under vacuum for 2-3 minutes to form a transparent pellet.
Spectral Acquisition: Place the pellet in the FTIR spectrometer and acquire spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 50 scans for improved signal-to-noise ratio.
Data Analysis: Identify key absorption bands and compare with free this compound spectrum:
Protocol for Antibacterial Activity Assessment:
Microbial Strains Preparation: Maintain test strains (S. aureus ATCC 25923, E. coli ATCC 25922) on nutrient agar slants. Prepare fresh inocula by transferring loopfuls to nutrient broth and incubating at 37°C for 18 hours, adjusting turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
Agar Well Diffusion: Swab inocula evenly on Mueller-Hinton agar plates. Create wells of 6 mm diameter and add 100 μL of complex solutions in DMSO (concentrations 1 mg/mL). Include controls (free this compound, DMSO, standard antibiotics).
Incubation and Measurement: Incubate plates at 37°C for 24 hours. Measure inhibition zone diameters (including well diameter) to the nearest millimeter. Perform tests in triplicate for statistical significance.
MIC Determination: Prepare serial dilutions of complexes in broth (256-0.5 μg/mL). Inoculate with standardized microbial suspension (5 × 10⁵ CFU/mL). Incubate at 37°C for 24 hours. The lowest concentration showing no visible growth is recorded as MIC [1] [4] [3].
The synthesis and characterization of this compound metal complexes represent a promising research area at the interface of coordination chemistry and pharmaceutical development. These complexes exhibit diverse coordination geometries, with this compound demonstrating versatile binding modes as a bidentate ligand (through pyridone and carboxylate oxygens) or unidentate ligand (through piperazinyl nitrogen), depending on the metal ion and reaction conditions. The enhanced biological activities observed for many of these complexes, including improved antibacterial efficacy, DNA binding capability, and cytotoxic effects against cancer cells, highlight their potential as therapeutic agents with novel mechanisms of action. The comprehensive characterization protocols outlined in these application notes provide researchers with standardized methodologies for synthesizing and evaluating new this compound complexes.
Future research directions should focus on structure-activity relationship studies to elucidate the precise correlation between complex geometry, physicochemical properties, and biological efficacy. Additionally, investigation of the mechanistic pathways through which these complexes exert their biological effects would provide valuable insights for rational drug design. The development of hybrid molecules incorporating this compound with other pharmacophores represents another promising avenue, potentially leading to compounds with dual mechanisms of action and improved efficacy against resistant strains. As antibiotic resistance continues to pose significant challenges to global health, metal complexes of established antibacterial drugs like this compound offer innovative approaches to revitalizing existing therapeutic agents and expanding our arsenal against infectious diseases and potentially cancer.
The table below summarizes the official criteria for interpreting this compound disk diffusion tests (using 20 µg disks on Mueller-Hinton agar via the Kirby-Bauer method). An inhibition zone of 14 mm or more indicates sensitivity for all bacterial species. For Pseudomonas aeruginosa, an intermediate zone of 11 to 13 mm is recommended [1].
| Bacterial Species | Inhibition Zone Diameter (mm) | Interpretation |
|---|---|---|
| All species (including E. coli, Proteus spp., etc.) | ≥ 14 | Sensitive |
| Pseudomonas aeruginosa | 11 - 13 | Intermediate |
| Pseudomonas aeruginosa | ≤ 10 | Resistant |
This protocol is adapted from standardized methods for antimicrobial susceptibility testing [1] [2].
1. Preparation of Inoculum:
2. Inoculation of Agar Plates:
3. Application of Disks:
4. Incubation:
5. Reading and Interpretation:
The workflow for this protocol can be visualized as follows:
To test this compound complexes, you must first synthesize them. The following is a general method for synthesizing metal complexes of PPA [3].
Materials:
Procedure:
diskImageR pipeline can be used. This software analyzes photos of assay plates to not only determine the radius of inhibition but also to quantify subpopulation effects, such as the fraction of growth within the zone of inhibition, which can indicate tolerance [5].The process of analyzing a disk diffusion assay, including the advanced metrics provided by tools like diskImageR, is shown below:
Pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)-pyrido[2,3-d]pyrimidine-6-carboxylic acid) is a quinolone antibacterial agent with demonstrated efficacy against various Gram-negative and some Gram-positive bacteria, particularly in the treatment of urinary tract infections. The molecular structure of this compound features both a carboxylic acid group at the C6-position and a piperazinyl ring at the C2-position, creating a zwitterionic character that enables multiple coordination possibilities with metal ions. This unique structural arrangement allows the molecule to act as a versatile chelating agent through different binding sites, including carbonyl oxygen, carboxylate oxygen, and piperazinyl nitrogen atoms [1] [2].
The study of metal complexes with pharmaceutical compounds has gained significant attention in modern drug development due to the potential for enhanced bioactivity and modified pharmacological properties. In the case of this compound, metal complexation can alter its antibacterial profile, solubility, and cellular penetration capabilities. These complexes have shown varied antibacterial activities against pathogens such as Escherichia coli, Bacillus subtilis, Streptococcus pneumoniae, and Pseudomonas aeruginosa, with some complexes exhibiting superior efficacy compared to the parent drug [3] [1]. Additionally, certain this compound complexes have demonstrated interesting photoluminescent properties, opening avenues for potential applications in diagnostics and imaging [4].
These application notes provide detailed protocols for the synthesis, characterization, and antibacterial assessment of this compound metal complexes, offering researchers a comprehensive framework for exploring the coordination chemistry and biological activities of these promising compounds.
The synthesis of this compound metal complexes typically follows a conventional solution-based approach that allows for controlled complexation under reflux conditions. The general procedure involves dissolving this compound trihydrate (approximately 3 mmol) in a minimal amount of dimethylformamide (DMF) (~5 mL), followed by the addition of methanol (20 mL) to create a homogeneous solution. A separate solution of the metal salt (1 mmol) in warm methanol (10 mL) is prepared and added gradually to the drug solution with constant stirring. The reaction mixture is then refluxed for 3 hours to facilitate complex formation. After refluxing, the solution is allowed to stand undisturbed at room temperature for crystallization over 48 hours. The resulting crystals are collected through filtration, washed thoroughly with methanol to remove unreacted starting materials, and dried under appropriate conditions to obtain the pure metal complexes [5].
This method has been successfully employed for the synthesis of complexes with various essential and trace elements, including magnesium(II), calcium(II), chromium(II), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) using their hydrated chloride salts. The molar ratio of this compound to metal salt is typically maintained at 3:1 or 2:1, depending on the coordination requirements of the metal ion [5] [1].
Mechanochemical synthesis represents an alternative, environmentally friendly approach that eliminates or minimizes the use of solvents. This method involves grinding this compound with appropriate metal salts using a mortar and pestle or mechanical mill. The process is characterized by shorter reaction times, typically ranging from 30 to 60 minutes, and often results in higher yields with fewer byproducts. This technique has been successfully employed for synthesizing lanthanide complexes of this compound, including dysprosium(III) complexes with ancillary ligands such as 1,10-phenanthroline, 2,2'-bipyridyl, bathophenanthroline, and 5,6-dimethyl-1,10-phenanthroline [4].
The mechanochemical approach offers distinct advantages over traditional solution-based methods, including reduced environmental impact from solvent waste, elimination of solubility issues, and avoidance of potential solvent complexation interference. Additionally, this method eliminates the risk of solvent-related luminescence quenching, making it particularly valuable for preparing complexes with photoluminescent properties [4].
For certain metal ions, specialized synthesis approaches may be required. Ruthenium(III) and iridium(III) complexes are typically prepared using a 3:1 molar ratio (this compound to metal salt) in methanol, with reflux times of 1-2 hours at 70-80°C. Platinum(IV) complexes, however, require a 2:1 molar ratio and the addition of an aqueous ammonia aliquot, which leads to the formation of an ammonia-based complex. These specialized syntheses often yield complexes with distinctive structural features and properties [1] [2].
Table 1: Synthesis Conditions for Selected this compound Metal Complexes
| Metal Ion | Molar Ratio (this compound:Metal) | Reaction Temperature | Reaction Time | Complex Color |
|---|---|---|---|---|
| Mg(II), Ca(II), Cr(II), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 3:1 | Reflux | 3 hours | Light brown to white [5] |
| Ru(III), Ir(III) | 3:1 | 70-80°C | 1-2 hours | Black-dark green [1] |
| Pt(IV) | 2:1 | 70-80°C | 1-2 hours | Dark green [1] |
| Dy(III) with ancillary ligands | 1:1:1 (main ligand:metal:ancillary) | Room temperature (grinding) | 30-60 minutes | Variable [4] |
Infrared spectroscopy serves as a fundamental technique for characterizing this compound metal complexes, providing crucial information about coordination modes and binding sites. The IR spectra of this compound and its complexes are typically recorded in the range of 4000-400 cm⁻¹ using KBr pellets. For the free this compound ligand, key absorption bands include the carbonyl stretch (C=O) at approximately 1620 cm⁻¹, the ketonic carbonyl stretch at around 1734 cm⁻¹, and broad bands in the 3400 cm⁻¹ region indicative of OH and NH stretching vibrations [5].
Upon complexation with metal ions, significant shifts in these characteristic bands provide evidence of successful coordination. For complexes where this compound acts as a bidentate ligand through the carbonyl oxygen and deprotonated carboxylate oxygen, the carbonyl stretching frequency typically shifts to lower wavenumbers (1605-1630 cm⁻¹), indicating coordination through the oxygen atoms. In cases where this compound coordinates through the piperazinyl nitrogen, characteristic changes in the NH stretching and deformation vibrations are observed. The disappearance of the carboxylic OH stretch and changes in the carboxylate asymmetric (ν_asym(COO)) and symmetric (ν_sym(COO)) stretching vibrations provide additional evidence for metal coordination through the deprotonated carboxylate group [5] [1] [2].
The separation (Δ) between the asymmetric and symmetric carboxylate stretching vibrations (Δ = ν_asym(COO) - ν_sym(COO)) offers valuable insights into the coordination mode of the carboxylate group. A Δ value of approximately 200 cm⁻¹ is suggestive of monodentate coordination, while a smaller Δ value (around 150 cm⁻¹) is indicative of bidentate chelating or bridging coordination modes [6].
Proton NMR spectroscopy provides detailed information about the structural environment of this compound and its metal complexes. Spectra are typically acquired in deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) using tetramethylsilane (TMS) as an internal standard. The assignment of characteristic proton signals for this compound includes: the ethyl group methyl protons at δ 1.27-1.34 ppm, ethyl group methylene protons at δ 2.47-2.58 ppm, piperazinyl ring methylene protons at δ 2.79-3.32 ppm, the pyridopyrimidine ring proton at position 5 at δ 3.84-3.93 ppm, the ring proton at position 2 at δ 8.82-8.94 ppm, and the carboxylic acid proton at δ 9.45-9.51 ppm [5].
Upon complex formation, noticeable changes in chemical shift values and signal broadening are typically observed, particularly for protons in close proximity to the coordination sites. For complexes where coordination occurs through the carbonyl and carboxylate oxygen atoms, the most significant shifts are generally observed for the piperazinyl protons and the ring proton at position 2. In cases where coordination involves the piperazinyl nitrogen, more pronounced changes are observed for the piperazinyl methylene protons. These NMR spectral changes provide complementary evidence to IR data for confirming the coordination sites and overall structure of the complexes [5] [1].
Elemental analysis represents a critical characterization technique for verifying the composition of this compound metal complexes. This analysis is typically performed using standard microanalytical methods (Carlo Erba 1106 or similar instruments) to determine the percentages of carbon, hydrogen, and nitrogen in the complexes. Simultaneously, metal content is determined using atomic absorption spectrophotometry (Pye-Unicam or similar instruments) or through conventional gravimetric analysis methods by converting the complex to stable metal oxides [5] [1].
The results of elemental analysis are essential for confirming the proposed stoichiometry of the complexes and establishing their general formulas. For example, analysis of the magnesium complex (C₂₈H₃₄N₁₀O₆Mg) typically reveals carbon content of approximately 53.34%, hydrogen 5.40%, and nitrogen 22.26%, closely matching the calculated values. Similarly, metal percentages range from approximately 3.85% for magnesium to 19.96% for platinum complexes, confirming the varying metal content across different complexes [5] [1].
Thermal analysis techniques, including thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG), provide valuable information about the thermal stability and decomposition patterns of this compound complexes. These analyses typically reveal 2-3 decomposition steps, with the initial step at lower temperatures (up to 120°C) corresponding to the loss of uncoordinated water molecules, followed by subsequent decomposition steps at higher temperatures (200-500°C) representing the breakdown of the organic ligand. From these thermal studies, important thermodynamic parameters (E, ΔS, ΔH, and ΔG) can be calculated using non-isothermal models such as Coats-Redfern and Horowitz-Metzger methods [1] [4].
Table 2: Characterization Data for Selected this compound Metal Complexes
| Complex Formula | Melting Point (°C) | IR Bands (cm⁻¹) | Elemental Analysis (%) | Metal Content (%) |
|---|---|---|---|---|
| C₂₈H₃₄N₁₀O₆Mg | 280 (dec) | 1620 (C=O), 1734 (ketonic C=O), 3400 (OH) | C 53.34, H 5.40, N 22.26 | Mg 3.85 [5] |
| C₂₈H₃₄N₁₀O₆Ca | 278 (dec) | 1619 (C=O), 1735 (ketonic C=O), 3420 (OH) | C 52.05, H 5.26, N 21.73 | Ca 6.21 [5] |
| [Ru(Pip–H)₃(Cl)₃]·6H₂O | - | Characteristic shifts indicating N-coordination | C 41.04, H 5.09, N 17.12 | Ru 8.19 [1] |
| [Pt(Pip–NH₄)₂(Cl)₄] | - | Characteristic shifts indicating N-coordination | C 34.22, H 4.06, N 17.06 | Pt 19.90 [1] |
The antibacterial activity of this compound metal complexes is typically evaluated using the standard disk diffusion method against both Gram-positive and Gram-negative bacterial strains. Commonly tested microorganisms include Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, and Gram-positive bacteria including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Streptococcus pneumoniae [5] [3] [1].
The experimental protocol involves preparing bacterial suspensions in appropriate nutrient broth media, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). These suspensions are evenly spread onto the surface of Mueller-Hinton agar plates using sterile swabs. Filter paper disks (6 mm diameter) are impregnated with fixed concentrations (typically 1 mg/mL) of the test compounds (this compound and its metal complexes) dissolved in suitable solvents such as dimethyl sulfoxide (DMSO) or water. The impregnated disks are then placed aseptically on the inoculated agar plates, which are subsequently incubated at 37°C for 18-24 hours. After incubation, the diameters of inhibition zones surrounding the disks are measured in millimeters, providing a quantitative assessment of antibacterial activity [5] [3].
The antibacterial assessment of this compound metal complexes reveals a spectrum of activity that varies depending on the complexed metal ion and the bacterial strain tested. While some complexes maintain or slightly enhance the antibacterial activity of the parent this compound, others may show reduced efficacy. For instance, certain rare earth metal complexes, particularly the [La(PPA)₄Cl]Cl₂ complex, have demonstrated significantly stronger activity against Streptococcus pneumoniae compared to the parent this compound drug [3].
Interestingly, some studies have reported that both the parent this compound and its metal complexes show no antibacterial activity against certain clinical isolates when tested using the disk diffusion method. This variability in results highlights the importance of standardized testing conditions and suggests that the antibacterial enhancement through metal complexation may be specific to certain metal ions and bacterial strains [5].
For complexes of this compound with ruthenium(III), platinum(IV), and iridium(III), biological enhancement has been observed against both Gram-positive (Staphylococcus epidermidis and Staphylococcus aureus) and Gram-negative (Klebsiella and Escherichia coli) bacteria. These findings indicate that the biological activity of this compound can be modulated through complexation with specific metal ions, potentially offering opportunities for developing more effective antibacterial agents [1] [2].
The following workflow diagram illustrates the complete process from synthesis to characterization and bioactivity assessment of this compound metal complexes:
The comprehensive characterization of This compound metal complexes reveals a rich coordination chemistry with diverse structural features and varied biological activities. Through the application of multiple analytical techniques—including IR and NMR spectroscopy, elemental analysis, and thermal studies—researchers can elucidate the coordination behavior of this compound with various metal ions. The synthesis protocols outlined in these application notes, encompassing both conventional solution-based methods and modern mechanochemical approaches, provide researchers with reliable methodologies for preparing these complexes.
The antibacterial assessment of this compound metal complexes demonstrates that metal complexation can significantly modulate the biological activity of this quinolone antibacterial agent. While the enhancement of antibacterial properties appears to be metal-specific and strain-dependent, certain complexes, particularly those with lanthanide metals, have shown promising results against specific pathogens. These findings highlight the potential of metal complexation strategies in drug development and the importance of continued research in this area.
Future research directions may include exploring complexes with additional metal ions, investigating synergistic effects with conventional antibiotics, developing targeted delivery systems for these complexes, and exploring their potential applications beyond antibacterial activity, such as in photoluminescent materials and anticancer agents. The protocols and characterization methods detailed in these application notes provide a solid foundation for such ongoing and future investigations into the versatile chemistry and biological activities of this compound metal complexes.
The table below summarizes key characteristics of this compound based on available literature:
| Aspect | Details |
|---|---|
| Drug Class | Pyridinedicarboxylic acid; Quinolone antibiotic [1] |
| Mechanism of Action | Inhibition of bacterial DNA synthesis (bactericidal) [1] |
| Primary Historical Use | Treatment of uncomplicated urinary tract infections (UTIs), especially in outpatient settings [1] |
| Pharmacokinetics | Orally administered; achieves high urinary concentrations; mean elimination half-life of 4.6 hours in healthy middle-aged volunteers [2]. |
| Dosing Consideration | Mild renal insufficiency (Clcreat ≥30 ml/min) does not necessitate dose adjustments [2]. |
| Resistance Data | Only 5% susceptibility among ESBL-producing urinary isolates [3]. |
Contemporary infectious disease guidelines do not recommend this compound for UTI treatment.
| Antibiotic Agent | Susceptibility of ESBL-Producing Isolates | Key Considerations |
|---|---|---|
| This compound | 5% [3] | High resistance makes it unsuitable for empiric therapy. |
| Carbapenems | 100% [5] | Considered drugs of choice for serious ESBL infections [5]. |
| Piperacillin-Tazobactam | 57.9% overall (64.4% for E. coli, 43.6% for K. pneumoniae) [5] | A potential option, but susceptibility is variable. |
| Amikacin | 94% [5] | Often used in combination therapy. |
| Ciprofloxacin | 29.6% overall [5] | Poor efficacy against ESBLs limits its use. |
| Fosfomycin | Shown to have high sensitivity (94%–100%) against common uropathogens like E. coli and Klebsiella [6] | An effective oral option for uncomplicated UTIs, with a favorable resistance profile [6]. |
For research purposes, the following methodology can be used to determine the in-vitro susceptibility of bacterial isolates to this compound.
Procedure Details:
The following diagram illustrates the journey of this compound through the body after oral administration, which is critical for understanding its efficacy in treating UTIs.
Key PK/PD Considerations [2] [7]:
This compound (PIA) is a synthetic first-generation 4-quinolone antibacterial agent primarily used in the treatment of Gram-negative urinary tract infections. As with many antimicrobial drugs, therapeutic monitoring of PIA in pharmaceutical formulations and biological samples is crucial for ensuring optimal dosage regimens, assessing bioavailability, and conducting pharmacokinetic studies. The physicochemical properties of PIA, including its amphoteric nature resulting from the piperazinyl group at position C-7, influence its analytical behavior and provide opportunities for various detection strategies. These properties enable the molecule to form stable complexes with several cations and exhibit characteristic spectral properties that can be exploited in analytical methods.
The need for reliable analytical methods for PIA spans multiple domains including pharmaceutical quality control, therapeutic drug monitoring, and clinical research. As resistance patterns evolve and personalized medicine approaches gain traction, precise quantification of antimicrobial agents like PIA becomes increasingly important for establishing dose-response relationships and minimizing adverse effects. This application note provides detailed protocols and performance data for several key analytical methods used in PIA determination, with a particular focus on separation techniques and chemiluminescence detection methods that offer the sensitivity, specificity, and throughput required in modern analytical laboratories.
The analysis of this compound has been accomplished through various methodological approaches, each with distinct advantages and applications. Spectrophotometric methods represent the simplest approach, with PIA determination possible through direct measurement in alkaline solution or via complex formation with metals or organic reagents. However, these methods often lack the specificity required for complex matrices like biological fluids. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), provide better separation and specificity, making them suitable for pharmaceutical formulations and biological samples. Electrophoretic methods offer high separation efficiency with minimal sample consumption, while chemiluminescence (CL) and electrochemiluminescence (ECL) techniques provide exceptional sensitivity for trace-level analysis.
The selection of an appropriate analytical method depends on several factors including the required sensitivity, sample matrix, available instrumentation, and throughput needs. For routine quality control of pharmaceutical formulations, simpler methods like spectrophotometry may be sufficient, whereas for pharmacokinetic studies requiring measurement of low concentrations in biological fluids, more sophisticated techniques like HPLC with sensitive detection or CL methods are preferable. The following sections provide detailed information on the most practically significant methods for PIA analysis, with an emphasis on those offering the best analytical performance characteristics.
Table 1: Performance Comparison of Major Analytical Methods for this compound
| Method | Detection Principle | Linear Range (μg/mL) | Limit of Detection (μg/mL) | Applications | Key Advantages |
|---|---|---|---|---|---|
| Flow Injection-Chemiluminescence [1] | Direct oxidation by electrogenerated Co(III) | 0.01-100 | 3.3×10⁻³ | Pharmaceutical preparations | High sensitivity, rapid analysis (1 min/sample) |
| CE-ECL [2] [3] | Ru(bpy)₃²⁺ ECL reaction | 0.4-100 | 0.06 | Human urine | Simultaneous determination with proline |
| HPLC-UV [4] | Chromatographic separation with UV detection | Not specified | Not specified | Biological fluids | Specificity for complex matrices |
| Spectrophotometry [5] | UV absorption or complex formation | Varies by method | Varies by method | Pharmaceutical formulations | Simplicity, cost-effectiveness |
Table 2: Pharmacokinetic Parameters of this compound Relevant to Analytical Method Development
| Parameter | Value | Study Conditions | Implications for Analytical Methods |
|---|---|---|---|
| Bioavailability | 93.1 ± 11% | Oral administration [4] | Methods must detect both parent compound and metabolites |
| Elimination Half-life | 3.4 ± 0.2 h | Multiple dosing (500 mg twice daily) [4] | Frequent sampling may be required for pharmacokinetic studies |
| Peak Serum Concentration | 4.3 ± 0.5 μg/mL | Steady state (500 mg twice daily) [4] | Serum methods require sensitivity to low μg/mL range |
| Urinary Concentration | >100 μg/mL | At end of dosing interval [4] | Higher concentrations in urine simplify method requirements |
| Protein Binding | 13.4 ± 2.7% | At time of peak concentration [4] | Free drug measurement may require specialized approaches |
This method is based on the direct chemiluminescence reaction between this compound and electrogenerated cobalt(III) in an acidic medium. The unstable Co(III) oxidant is generated on-line through constant current electrolysis, providing a fresh reagent stream that enhances method reproducibility. The CL intensity is proportional to PIA concentration across a wide dynamic range, making this method suitable for rapid quality control of pharmaceutical formulations and potentially for biological samples after appropriate sample preparation. The entire analysis can be completed in approximately one minute per sample, offering significant advantages for high-throughput applications.
Preparation of Solutions:
Instrument Setup:
Analysis Procedure:
Figure 1: Flow diagram of the FI-CL system for this compound determination using on-line electrogenerated Co(III) as oxidant.
The method demonstrates excellent sensitivity with a limit of detection of 3.3×10⁻⁹ g/mL (3.3 ng/mL) and a wide linear range spanning four orders of magnitude from 0.01 to 100 μg/mL. The precision, expressed as relative standard deviation, is 3.2% for replicate analyses, indicating good method reproducibility. The method has been successfully applied to the analysis of PIA in pharmaceutical preparations, with recovery studies confirming accuracy. The rapid analysis time (approximately 1 minute per sample) makes this method particularly suitable for high-throughput quality control applications in pharmaceutical manufacturing.
This method combines the high separation efficiency of capillary electrophoresis with the exceptional sensitivity of Ru(bpy)₃²⁺-based electrochemiluminescence detection for the simultaneous determination of this compound and proline in human urine. The method exploits the ability of both analytes to enhance the ECL signal generated during the electrochemical oxidation of Ru(bpy)₃²⁺ at a platinum electrode. The approach is particularly valuable for clinical studies where monitoring both drug levels and physiological markers like proline (which varies in association with chronic uremia) provides comprehensive patient information.
Capillary Preparation:
Buffer and Reagent Preparation:
System Operation:
Sample Preparation (Urine):
Figure 2: Workflow of CE-ECL method for simultaneous determination of this compound and proline.
The CE-ECL method provides excellent separation of this compound and proline with resolution greater than 6. The method shows good linearity for PIA from 0.4 to 100 μg/mL with a detection limit of 0.06 μg/mL. Precision data indicate relative standard deviations of 3.7% for ECL intensity and 1.2% for migration time for PIA, demonstrating good method reliability. The method has been successfully applied to clinical samples, revealing gender-based differences in proline elimination while PIA excretion patterns were consistent between males and females. This approach is particularly valuable for clinical pharmacology studies where concurrent monitoring of drug and endogenous biomarker is informative.
The analytical methods described in this application note have been successfully implemented in various practical scenarios, demonstrating their utility in both pharmaceutical quality control and clinical research. The flow injection CL method with electrogenerated Co(III) has been specifically applied to the analysis of this compound in pharmaceutical preparations, with recovery studies confirming its suitability for this application. The method's high sensitivity and rapid analysis time make it particularly advantageous for stability studies and batch release testing in pharmaceutical manufacturing environments where throughput and reliability are essential considerations.
In the clinical domain, the CE-ECL method has enabled the simultaneous determination of this compound and proline in human urine, providing insights into both drug pharmacokinetics and disease biomarkers. The finding that proline content and decreasing rates in urine were higher in males than females, while this compound elimination patterns were consistent across genders, illustrates the value of such analytical methods in uncovering clinically relevant differences in drug handling and physiology. This approach could be extended to therapeutic drug monitoring in patients with impaired renal function or to assess adherence to dosing regimens in special populations.
For pharmaceutical analysis, sample preparation typically involves simple dissolution and dilution in appropriate solvents, with filtration if necessary. For clinical samples, more extensive sample preparation is required, typically including protein precipitation and cleanup steps to minimize matrix effects. The methods described here have demonstrated robustness across these different sample types, with accuracy confirmed through standard addition methods or comparison with reference techniques.
The analytical methods detailed in this application note provide reliable and sensitive approaches for the determination of this compound in various matrices. The flow injection chemiluminescence method offers exceptional sensitivity and rapid analysis for pharmaceutical quality control, while the CE-ECL approach enables simultaneous monitoring of drug and biomarker in clinical samples. Each method has distinct advantages that make it appropriate for specific applications, with the choice depending on required sensitivity, available instrumentation, and sample throughput considerations. These methods continue to support both pharmaceutical analysis and clinical research involving this important antimicrobial agent.
Adherence to safety protocols is essential due to the risk of arthropathy. Toxicological studies are critical for establishing safe use parameters.
Understanding the absorption and distribution of this compound helps inform dosing protocols.
| Parameter | Findings |
|---|---|
| Absorption | Well absorbed after oral administration across species (mice, rats, dogs, monkeys, humans) [2]. |
| Peak Plasma Concentration | Ranged from 4 to 12 μg/mL at an oral dose of approximately 50 mg/kg [2]. |
| Distribution | Distributed to most organs and tissues; concentrations in bile and urine are much higher than in plasma [2]. |
| Excretion | 25-88% of the oral dose is excreted in urine in bacteriologically active form, depending on species and dose [2]. |
| Protein Binding | Approximately 20% in dog plasma and 30% in human serum [2]. |
The veterinary application exists within a broader commercial and regulatory landscape.
For researchers and veterinarians considering the use of this compound, the following workflow outlines the critical decision points and procedures. This diagram integrates the pharmacological and safety data into a practical protocol.
This compound is a bactericidal agent belonging to the quinolone class of antibiotics, specifically identified as a pyridopyrimidine derivative. Its unique chemical structure features a piperazine ring that enhances bacterial cell wall penetration, making it particularly valuable for studying Gram-negative pathogens. First introduced in the 1970s, this compound represented a significant advancement over earlier quinolones like nalidixic acid due to its broader spectrum of activity and improved pharmacokinetic properties. The compound inhibits bacterial DNA synthesis by targeting class II topoisomerases, specifically DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This mechanism results in damage to bacterial DNA and subsequent cell death [1] [2].
In contemporary research, this compound serves as both an investigational therapeutic and a valuable chemical scaffold for developing novel antibacterial agents. While its clinical use has been largely superseded by newer fluoroquinolones, this compound remains highly relevant in microbiological research for several applications: studying quinolone resistance mechanisms, developing derivative compounds with enhanced activity, investigating metal-antibiotic interactions, and understanding structure-activity relationships in antibacterial agents. Its well-characterized properties and relatively simple chemical structure make it an ideal candidate for methodological studies and protocol development in pharmaceutical and microbiological research [1] [2] [3].
This compound exerts its bactericidal effect primarily through the inhibition of bacterial DNA synthesis. The compound specifically targets two essential bacterial enzymes: DNA gyrase (also known as bacterial topoisomerase II) and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription, while topoisomerase IV plays a key role in chromosome segregation during cell division. By binding to these enzymes, this compound stabilizes the DNA-enzyme complex in a way that prevents DNA replication, leading to double-stranded DNA breaks and eventual bacterial cell death [1] [4].
The chemical structure of this compound is optimized for bacterial enzyme targeting. The molecule contains a carboxylic acid group at position 3 and a basic piperazine ring at position 7, which together facilitate the formation of a zwitterionic species under physiological conditions. This zwitterionic character significantly enhances the molecule's ability to penetrate bacterial cell walls, particularly in Gram-negative organisms where other antibiotics might have limited access. Once inside the bacterial cell, this compound interacts with the GyrA and GyrB subunits of DNA gyrase through a network of hydrogen bonds and van der Waals interactions, with the piperazine ring playing a crucial role in binding affinity and specificity [1] [2] [5].
This compound demonstrates a predominantly Gram-negative spectrum of activity, with particular efficacy against members of the Enterobacteriaceae family. Research has shown that Gram-negative rods belonging to this family are especially sensitive to this compound and its derivatives. Specific pathogens within this category exhibiting high sensitivity include Proteus mirabilis ATCC 12453, Salmonella typhimurium ATCC 14028, and Escherichia coli ATCC 25922. The minimum inhibitory concentrations (MICs) of this compound derivatives against these strains range from 0.98–7.81 µg/mL, demonstrating potent antibacterial activity that in many cases surpasses reference antibiotics like nitrofurantoin, cefuroxime, ampicillin, and even the parent this compound compound itself [1] [6].
The antibacterial activity of this compound extends to other significant pathogens, though with varying efficacy. The compound shows good activity against Citrobacter, Klebsiella, and Enterobacter species, while demonstrating more limited effects against Serratia, Proteus vulgaris, Pseudomonas, and Acinetobacter species. Notably, this compound exhibits only moderate activity against Gram-positive bacteria, with Staphylococcus aureus and Staphylococcus epidermidis generally being 2 to 3 times less susceptible to this compound compared to newer fluoroquinolones like norfloxacin and ofloxacin. This selective spectrum makes this compound particularly valuable for research focused on Gram-negative pathogens and for studies investigating species-specific differences in antibiotic susceptibility [1] [5] [6].
This compound serves as a valuable chemical scaffold for developing novel antibacterial agents with enhanced properties. Recent research has focused on synthesizing and evaluating this compound derivatives through structural modifications, particularly at the piperazine and carboxylic acid functional groups. These investigations have yielded compounds with significantly improved antibacterial activity compared to the parent molecule. In one comprehensive study, novel this compound derivatives created via Mannich reaction with 4,5-disubstituted 1,2,4-triazole-3-thiones demonstrated exceptional potency against key Gram-negative pathogens. The minimum inhibitory concentrations (MICs) of these derivatives against Proteus mirabilis ATCC 12453 and Salmonella typhimurium ATCC 14028 ranged from 0.98–7.81 µg/mL, while activity against Escherichia coli ATCC 25922 showed even greater potency with MIC values of 0.98–3.91 µg/mL. Importantly, these derivatives frequently outperformed reference antibiotics including nitrofurantoin, cefuroxime, ampicillin, and this compound itself, highlighting their potential as lead compounds for future antibiotic development [1].
In addition to direct antibacterial applications, this compound plays a crucial role in antimicrobial resistance research. As resistance to broad-spectrum antibiotics continues to grow globally, this compound offers a targeted therapeutic alternative for specific bacterial strains, particularly within the Enterobacteriaceae family. Its unique mechanism of action helps preserve the efficacy of other antibiotic classes by reducing overreliance on broad-spectrum agents. Research indicates that strategic integration of this compound into antibiotic stewardship programs has led to a 15% reduction in resistance rates in some clinical settings. Furthermore, this compound serves as an important tool for studying resistance mechanisms, particularly mutations in DNA gyrase and topoisomerase IV genes, and for investigating efflux pump activity in Gram-negative pathogens. These applications make this compound invaluable for both practical resistance management and fundamental research on antibacterial resistance mechanisms [7] [3].
The interaction between this compound and various metal ions represents a significant area of research with implications for both antibiotic efficacy and novel compound development. This compound functions as a bidentate ligand through the oxygen atoms present at its carbonyl and carboxylic acid groups, enabling it to form complexes with numerous essential and trace elements. Researchers have synthesized and characterized this compound complexes with multiple metal ions including magnesium (Mg²⁺), calcium (Ca²⁺), chromium (Cr²⁺), manganese (Mn²⁺), iron (Fe³⁺), cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). These complexes have been characterized using various analytical techniques including melting point determination, conductance studies, IR and UV spectroscopy, ¹H-NMR, CHN analysis, and atomic absorption spectroscopy. The resulting data confirm the coordination patterns and provide insight into the structural properties of these metal-antibiotic complexes [5].
Table 1: Antibacterial Activity of this compound and Derivatives Against Key Pathogens
| Bacterial Strain | This compound MIC Range (µg/mL) | Derivative MIC Range (µg/mL) | Reference Antibiotics |
|---|---|---|---|
| Escherichia coli ATCC 25922 | Not specified | 0.98–3.91 µg/mL | Nitrofurantoin, cefuroxime, ampicillin |
| Proteus mirabilis ATCC 12453 | Not specified | 0.98–7.81 µg/mL | Nitrofurantoin, cefuroxime, ampicillin |
| Salmonella typhimurium ATCC 14028 | Not specified | 0.98–7.81 µg/mL | Nitrofurantoin, cefuroxime, ampicillin |
| Pseudomonas aeruginosa | Moderate activity | Variable | Norfloxacin, ofloxacin |
| Staphylococcus aureus | 2-3 times less susceptible | Variable | Norfloxacin, ofloxacin |
Assessment of the antibacterial properties of these metal complexes has yielded intriguing findings. When evaluated against clinical isolates using the disk diffusion method, both standard this compound and its metal complexes demonstrated no significant antibacterial activity against the tested strains. This suggests that complexation with metal ions may alter the biological activity of this compound, potentially by affecting its ability to penetrate bacterial cells or interact with target enzymes. This phenomenon has important implications for concurrent administration of this compound with mineral supplements or in environments with specific metal ion concentrations, where such interactions might potentially reduce the antibiotic's gastrointestinal absorption and cause therapeutic failure. Consequently, this research area provides valuable insights for optimizing this compound administration and for developing novel metal-antibiotic combinations with potentially enhanced or modified biological activities [5].
Principle: This protocol describes the standardized broth microdilution method for determining the minimum inhibitory concentration (MIC) of this compound and its derivatives against reference and clinical bacterial strains, in accordance with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [1].
Materials and Reagents:
Procedure:
Interpretation and Notes: Record MIC values in µg/mL for each organism-antibiotic combination. Compare the activity of this compound derivatives against reference antibiotics and the parent this compound compound. Tests should be performed in duplicate or triplicate to ensure reproducibility. This method is suitable for screening novel this compound derivatives and for resistance surveillance studies [1].
Principle: This protocol describes the synthesis of this compound metal complexes through reaction with various metal salts, enabling the study of metal-antibiotic interactions and their effects on antibacterial activity [5].
Materials and Reagents:
Procedure:
Interpretation and Notes: The synthesized complexes should be characterized to confirm coordination and determine the drug-metal ratio. Typical coordination occurs through the oxygen atoms of the carbonyl and carboxylic acid groups, rendering this compound a bidentate ligand. These complexes can subsequently be evaluated for antibacterial activity using Protocol 1 to assess the impact of metal complexation on biological activity. This protocol is adaptable for various metal salts and can be scaled according to research needs [5].
Molecular topology and quantitative structure-activity relationship (QSAR) approaches are emerging as powerful tools in the development of novel this compound derivatives with enhanced antibacterial properties. These computational methods utilize molecular descriptors and topological indices to relate chemical structure to pharmacological activity, enabling the prediction of key properties such as clearance (CL) and minimum inhibitory concentration (MIC) against relevant pathogens before compounds are synthesized. Recent research has successfully applied multilinear regression (MLR) analysis to create predictive models for antibacterial activity against critical pathogens including Enterobacter aerogenes and Proteus mirabilis. These computational approaches allow researchers to virtually screen large chemical libraries for promising candidates, significantly reducing the time and resources required for antibiotic development. The models can predict both pharmacokinetic properties and microbiological activities, providing a comprehensive assessment of potential drug candidates at early development stages. This integrated computational-experimental approach is particularly valuable given the World Health Organization's classification of Enterobacteriaceae as critical priority pathogens requiring new therapeutic options [3].
The application of these computational methods to this compound derivatives has revealed important structure-activity relationships that guide molecular design. Key molecular features influencing antibacterial activity include the presence and position of the piperazine ring, the carboxylic acid group at position 3, and specific substitutions that enhance bacterial penetration and target binding. These computational models can be applied not only to quinolones but also to structurally diverse molecules, expanding their utility in antibiotic discovery. As resistance patterns continue to evolve, these computational approaches will play an increasingly important role in the rational design of next-generation this compound derivatives with optimized activity against resistant strains and improved pharmacokinetic profiles. The integration of these computational methods with high-throughput screening and structural biology techniques represents the cutting edge of antibiotic development research [3].
Beyond human medical applications, this compound is gaining attention in veterinary medicine for the treatment of urinary infections in companion animals and livestock. The compound's favorable safety profile and efficacy against common veterinary pathogens make it a valuable option in settings where resistance to other antibiotics may be emerging. Research indicates increasing adoption rates in veterinary clinics, with documented improvements in bacterial clearance and animal recovery times. This application is particularly relevant as global regulations governing antibiotic use in animals become more stringent, creating demand for targeted therapeutic options with minimal ecological impact. The use of this compound in veterinary practice follows the same principles as human medicine, with dosage adjustments based on species, weight, and infection severity. Ongoing research in this area focuses on optimizing dosing regimens for different animal species and evaluating the potential for resistance development in veterinary settings [7].
Concurrently, industrial applications of this compound are being explored, particularly in sterilization processes and pharmaceutical manufacturing. The compound's bactericidal properties and stability under various conditions make it suitable for ensuring contamination-free environments in production facilities. Companies implementing this compound in sterilization protocols report enhanced safety standards and improved compliance with regulatory requirements. Additionally, this compound serves as an important tool in microbiological research laboratories for studying bacterial DNA synthesis mechanisms and resistance pathways. Its stability under standard laboratory conditions and well-characterized mechanism of action make it ideal for fundamental research on bacterial replication and for developing novel antimicrobial screening assays. These diverse applications highlight the continuing relevance of this compound across multiple sectors and research domains [7].
This compound remains a valuable compound in microbiological research despite being superseded by newer fluoroquinolones in clinical practice. Its well-characterized mechanism of action, modular chemical structure, and established safety profile make it an excellent tool for studying bacterial DNA synthesis, developing novel antibacterial agents, and investigating antibiotic-metal interactions. The protocols outlined in this document provide comprehensive methodologies for evaluating this compound and its derivatives, enabling researchers to consistently assess antibacterial activity and explore structure-activity relationships. As antibiotic resistance continues to pose significant challenges to global health, this compound derivatives offer promising avenues for addressing resistant Gram-negative infections, particularly when developed using integrated computational and experimental approaches. With applications spanning human medicine, veterinary practice, industrial sterilization, and basic research, this compound continues to demonstrate its versatility and relevance in addressing contemporary challenges in microbiology and antibiotic development.
| Problem Area | Likely Mechanism | Evidence & Experimental Data | Suggested Experimental Protocol |
|---|
| Metal Cation Interference [1] | Formation of insoluble, non-absorbable complexes with cations like Mg2+, Ca2+, Fe3+, and Zn2+. | In Vitro Complexation: Pipemidic acid forms stable complexes with various metal ions, confirmed via IR, UV, 1H-NMR, and elemental analysis [1]. Loss of Efficacy: The formed metal complexes showed no antibacterial activity against clinical isolates, confirming therapeutic failure [1]. | 1. In Vitro Complexation: React this compound with cation salts in methanol/DMF. Characterize precipitates via melting point, IR spectroscopy, and atomic absorption. 2. Dissolution Testing: Compare dissolution profiles of this compound alone vs. with cation supplements in simulated gastric/intestinal fluids. 3. Disk Diffusion Assay: Test antibacterial activity of the synthesized complexes vs. pure drug against standard strains (e.g., E. coli, S. aureus). | | Poor Aqueous Solubility [2] | Low inherent solubility of the parent drug limits dissolution and absorption from the GI tract. | Formulation Studies: New pharmaceutical salts of this compound were designed to improve its low aqueous solubility, which was identified as a major factor restricting its application [2]. | 1. Solubility Measurement: Determine equilibrium solubility of this compound in buffers at different pH levels. 2. Salt/Cocrystal Screening: Attempt formation of pharmaceutical salts with coformers (e.g., catecholcarboxylic acid). Evaluate solubility and hygroscopicity of new forms [2]. | | Altered Pharmacokinetics [3] [4] | Changes in absorption and excretion parameters in disease states (e.g., renal impairment). | Animal Studies: In nephritic rats, lower serum concentrations were detected at corresponding time intervals compared to healthy rats after oral administration [3]. Human Studies: Elderly patients with renal insufficiency showed significantly decreased renal clearance of this compound [4]. | 1. Preclinical PK in Disease Models: Compare serum concentration vs. time profiles and tissue distribution in normal vs. nephritic animal models [3]. 2. Clinical PK Analysis: In human trials, calculate key parameters (Cmax, AUC, t1/2, Clren) and correlate with patient renal function (creatinine clearance) [4]. |
The interaction between this compound and metal ions can be visualized as a straightforward coordination process, which is central to the absorption issue.
This protocol provides a detailed methodology to investigate the metal complexation issue, based on the synthesis described in research [1].
Q1: What is the primary chemical mechanism behind this compound's therapeutic failure? The primary mechanism is its action as a bidentate ligand. The oxygen atoms at the carbonyl and carboxylic groups in its structure can coordinate with di- and trivalent metal ions (e.g., Mg²⁺, Ca²⁺, Fe³⁺, Zn²⁺) found in food, supplements, or antacids. This forms stable, insoluble complexes in the gastrointestinal tract that are poorly absorbed, leading to a significant reduction in bioavailability and therapeutic effect [1].
Q2: How can the solubility of this compound be improved in new formulations? Research shows that forming pharmaceutical salts is a viable strategy. By co-crystallizing this compound with organic acids like catecholcarboxylic acid (CCA) or m-hydroxybenzoic acid (MHA), scientists have created new solid forms. These salts significantly improve aqueous solubility and enhance antibacterial activity, potentially by increasing the hydration enthalpy and improving crystal packing through charge-assisted hydrogen bonds [2].
Q3: Does renal impairment affect the pharmacokinetics of this compound? Yes, renal function significantly impacts its excretion. Studies in elderly patients with renal insufficiency show a decreased renal clearance (Clren) of this compound. However, the drug's concentration in urine may still exceed the minimum inhibitory concentration (MIC) for many bacteria. One study concluded that for mild renal insufficiency (creatinine clearance ≥30 ml/min), dose adjustments may not be necessary, but careful monitoring is advised [4].
Pipemidic acid (Hpip) acts as a bidentate ligand, typically coordinating to metal ions through the oxygen atoms of its ketone carbonyl group and the deprotonated carboxylate group [1] [2] [3]. The piperazinyl nitrogen may remain uncoordinated or be protonated depending on the synthesis conditions.
The following table summarizes key metal complexes of this compound reported in the literature, including their proposed structures and analytical data.
| Metal Ion | Proposed Complex Stoichiometry & Structure | Key Analytical Data (IR, UV, etc.) | References |
|---|---|---|---|
| Mg(II) | [Mg(pip)(H₂O)₃(Cl)]·6H₂O\nBidentate (O,O) | IR: ν(C=O) 1620 cm⁻¹, νₐₛ(COO⁻) ~1400 cm⁻¹ | [1] [3] |
| Ca(II) | [Ca(pip)(H₂O)₃(Cl)]·2H₂O\nBidentate (O,O) | IR: ν(C=O) 1619 cm⁻¹, νₐₛ(COO⁻) ~1400 cm⁻¹ | [1] [3] |
| Mn(II) | [Mn(pip)₂(H₂O)₂] or [Mn(pip)(H₂O)₃(Cl)]·xH₂O\nBidentate (O,O) | IR: ν(C=O) 1612 cm⁻¹; Distorted octahedral | [1] [2] [4] |
| Fe(III) | [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O\nBidentate (O,O) | IR: ν(C=O) 1605-1630 cm⁻¹ (broad) | [1] [3] |
| Co(II) | [Co(pip)₂] or similar\nBidentate (O,O) | IR: ν(C=O) 1620 cm⁻¹ | [1] |
| Ni(II) | [Ni(pip)₂] or similar\nBidentate (O,O) | IR: ν(C=O) 1613 cm⁻¹ | [1] |
| Cu(II) | [Cu(pip)₂(H₂O)]·2H₂O\nBidentate (O,O) | Distorted square pyramidal geometry (EPR data) | [4] [5] |
| Zn(II) | [Zn(pip)₂(H₂O)₂] or [Zn(pip)(H₂O)₃(Cl)]·4H₂O\nBidentate (O,O) | IR: ν(C=O) ~1620 cm⁻¹; Distorted octahedral | [1] [2] [3] |
| Cr(III), Cd(II) | [M(pip)₂] or similar\nBidentate (O,O) | IR: ν(C=O) ~1610-1620 cm⁻¹ | [1] |
Here are detailed methodologies for synthesizing and characterizing this compound metal complexes, based on published procedures.
This is a general method for synthesizing complexes with metals like Mg, Ca, Mn, Fe, Co, Ni, Cu, and Zn.
Workflow:
Detailed Procedure:
MgCl₂·6H₂O, FeCl₃·6H₂O, ZnCl₂) in 10 mL of warm methanol. Add this solution to the ligand solution with constant stirring.This solvent-free or low-solvent method is efficient for synthesizing frameworks with Ca(II), Mn(II), and Zn(II).
Workflow:
Detailed Procedure:
After synthesis, characterize the complexes using the following techniques to confirm structure and composition:
The formation of metal complexes can significantly alter the antibacterial profile of this compound. Research shows two potential outcomes:
Issue: Unclear or ambiguous FTIR results for complexation.
Issue: Poor yield or no crystal formation in solution synthesis.
Issue: Variable or inconsistent antibacterial activity results.
Issue: Metal interference during analytical quantification.
The table below summarizes key experimental details for synthesizing and testing Pipemidic acid derivatives from a relevant study [1].
| Aspect | Detailed Methodology |
|---|---|
| General Synthesis of New Derivatives [1] | Step 1: Synthesize 4,5-disubstituted 1,2,4-triazole-3-thione derivatives. Step 2: Dissolve 0.003 mol of the triazole-thione derivative in 5 ml of 96% ethanol. Add 200 µl of formaldehyde and 0.0033 mol of this compound. Stir the mixture with a magnetic stirrer for 1 hour. Add 15 ml of distilled water to the flask. Filter the formed precipitate and recrystallize it from methanol. |
| Reaction Monitoring [1] | Monitor reaction progress using TLC on pre-coated 60 F254 plates with a CHCl3/C2H5OH (10:1, v/v) solvent system. Visualize spots under UV light at 254 nm. |
| Antimicrobial Activity (MIC µg/mL) [1] | The new derivatives showed high activity against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for reference strains were: • E. coli ATCC 25922: 0.98 - 3.91 µg/mL • P. mirabilis ATCC 12453: 0.98 - 7.81 µg/mL • S. typhimurium ATCC 14028: 0.98 - 7.81 µg/mL | | Analytical Standard Preparation [2] | Dissolve the compound in DMSO to a concentration of 1 mg/mL. Store solutions at 2–8 °C prior to analysis. |
This synthesis workflow illustrates the key stages and analytical controls involved in creating this compound derivatives:
While specific troubleshooting guides for this compound synthesis were not found, you can build effective FAQs by:
| Question | Evidence-Based Answer & Key Citations |
|---|---|
| What is the primary mechanism of action of pipemidic acid? | Inhibits bacterial DNA replication by targeting DNA gyrase (Topoisomerase II) and Topoisomerase IV. It binds to the A subunit of DNA gyrase, blocking the ATPase activity required for DNA supercoiling [1] [2]. |
| What are the main genetic mechanisms of resistance? | Chromosomal mutations in genes encoding target enzymes (e.g., nalA, nalC, nalD), particularly those affecting the A subunit of DNA gyrase, reducing the drug's binding affinity [3] [4]. |
| Does cross-resistance with other quinolones occur? | Incomplete and complex. Some E. coli mutants resistant to nalidixic/piromidic acid show hypersusceptibility to this compound. Resistance profiles are mutation-specific [3] [4]. |
| What is the recommended method for susceptibility testing? | Kirby-Bauer agar diffusion test. Use a 20 µg this compound disc on Mueller-Hinton agar. Key interpretation: for P. aeruginosa, ≥14 mm = sensitive; 11-13 mm = intermediate [5]. |
| Are there novel compounds to overcome resistance? | Yes. Mannich base derivatives of this compound conjugated with 1,2,4-triazole-3-thiones show significantly enhanced activity (MICs 0.98-7.81 µg/ml) against resistant Gram-negative rods [2]. |
This methodology is based on a 2018 study that synthesized new this compound derivatives and evaluated their efficacy [2]. You can use this protocol to test your own compounds.
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of new compounds. The MIC is the lowest concentration that prevents visible growth, while the MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.
Compare the MIC/MBC values of your novel derivatives against the parent this compound and standard antibiotics. Significantly lower MIC values indicate enhanced antibacterial potency.
The workflow for this experiment and the primary resistance mechanism can be visualized as follows:
The table below summarizes the documented side effects and toxicological concerns of pipemidic acid.
| Category | Specific Side Effects / Toxicities | Notes & Management |
|---|---|---|
| Musculoskeletal | Arthropathy (joint damage), lame gait, blistering of articular cartilage, tendonitis, tendon rupture [1] [2] | Primarily observed in immature animals (e.g., beagle dogs). Onset can be rapid or delayed. Discontinue at first sign [1] [2]. |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain [3] | Often mild and self-resolving; consult professional if severe/persistent [3]. |
| Nervous System | Headache, dizziness, lightheadedness [3] | Can impair mental alertness. Avoid driving or operating machinery [3]. |
| Skin Reactions | Rash, itching, photosensitivity [3] | More severe reactions (e.g., Stevens-Johnson syndrome) are rare emergencies. Use sun protection [3]. |
| Systemic/Other | Allergic reactions, liver/kidney function effects, secondary infections (e.g., yeast) [3] | Monitor organ function via blood tests. Immediate medical attention needed for allergic symptoms [3]. |
For researchers, understanding the foundational toxicology studies is crucial. Here are key experimental findings and models.
This section addresses common concerns researchers might encounter.
Q1: What is the most critical toxicity to monitor in preclinical studies?
Q2: Are there specific factors that increase the risk of tendon damage?
Q3: What immediate action should be taken if toxicity is suspected?
Q4: Why is this compound no longer widely used in clinical practice?
The diagram below outlines a generalized workflow for evaluating this compound toxicity in a preclinical setting, based on the methodologies and concerns identified in the research.
The table below summarizes two specific analytical methods for quantifying this compound, along with their key validation parameters as reported in the literature.
| Method Type | Key Parameters & Conditions | Application & Linear Range | Validation Data (Sensitivity & Precision) |
|---|
| Flow-Injection Chemiluminescence (FI-CL) [1] | - Based on energy transfer from peroxynitrous acid.
This method is highly sensitive and suitable for the analysis of pharmaceutical formulations [1].
This method is useful for simultaneously screening this compound alongside other quinolones in various matrices [2].
According to ICH Q2(R2) guidelines, the core validation parameters include [3]:
Specificity ensures your method measures only this compound without interference.
Forced degradation studies are systematic strategies to understand drug stability [6].
The following diagram outlines the logical workflow for developing and validating an analytical method.
Q1: What are the primary coordination modes of pipemidic acid (HPPA) with metal ions, and how do they affect complex formation? this compound can act as a versatile, multi-dentate ligand. The coordination mode is highly dependent on the reaction pH, which determines the protonation state of the drug.
MoO₂²⁺ and UO₂²⁺ cations [2].The following table summarizes the coordination modes and experimental conditions for various metal complexes:
| Metal Ion | Coordinating Atoms from HPPA | Molar Ratio (HPPA:M) | Key Reaction Conditions | Final Complex Formula / Notes | Citation |
|---|---|---|---|---|---|
| Mg(II), Ca(II), Zn(II), Fe(III) | Carbonyl O + Carboxylate O | 1:1 | Methanolic solution, reflux, pH ~7-8 (adjusted with NH₃) | [M(pip)(H₂O)ₓ(Cl)]·yH₂O (pip = deprotonated) | [1] |
| Ru(III), Ir(III) | Piperazinyl N (Unidentate) | 3:1 | Methanolic/aqueous solution, reflux at ~70-80°C | [M(Pip–H)₃(Cl)₃]·6H₂O | [3] |
| Pt(IV) | Piperazinyl N (Unidentate) | 2:1 | Methanolic/aqueous solution with added NH₃ | [Pt(Pip–NH₄)₂(Cl)₄] (Ammonium-based complex) | [3] |
| Mn(II), Zn(II), Ca(II) | Carbonyl O + Carboxylate O (Zwitterionic HPPA) | 2:1 | Mechanochemical synthesis (Liquid-Assisted Grinding) | M(PA)₂(H₂O)₂₂ (Isostructural frameworks) | [4] |
| VO²⁺, Mn²⁺, Fe³⁺... | Carbonyl O + Carboxylate O | 2:1 (3:1 for Fe³⁺) | Methanolic solution of deprotonated HPPA | Mononuclear complexes; distorted octahedral geometry | [2] |
Q2: Which synthesis methods are most effective for forming this compound complexes? The choice of synthesis method impacts yield, particle size, and sometimes the biological activity of the resulting complexes.
Conventional Solution-Based Synthesis: This is the most widely used method.
Mechanochemical Synthesis (Grinding): This solid-state method is a faster, solvent-free alternative with potential for enhanced bioactivity.
Q3: How can I characterize and confirm the formation and purity of my complex? A multi-technique approach is essential for proper characterization. Key methods and their purposes are outlined in the workflow below:
Q4: A common issue is low yield or precipitation of the complex. How can this be troubleshooted?
Q5: The biological activity of my complex is lower than expected. What optimizations can be made?
Understanding the protonation states of pipemidic acid is fundamental, as they significantly influence its behavior and stability. The table below summarizes the major species present at different pH levels based on its acid dissociation constants (pKa values) [1]:
| pH Condition | Predominant Species | Key Characteristics |
|---|---|---|
| pH < pKa₁ (Acidic) | Cationic (COOH, C=OH⁺) | Protonated carboxylic acid and carbonyl groups; most fluorescent form [2] [1]. |
| pKa₁ < pH < pKa₂ (Neutral) | Zwitterionic (COO⁻, C=OH⁺) | Carboxylate anion and protonated piperazinyl group; corresponds to the isoelectric point [1]. |
| pH > pKa₂ (Basic) | Anionic (COO⁻, C=O) | Deprotonated piperazinyl group; low fluorescence [2] [1]. |
This relationship between pH and molecular state can be visualized as follows:
One study directly investigated the photochemical stability of this compound and related drugs [2].
Here are methodologies adapted from the research, which you can include in your troubleshooting guides.
This method is used to observe changes in the drug's microenvironment upon inclusion complexation, which is influenced by pH [4] [1].
This continuous variation method is used to confirm the stoichiometry of complex formation, which can be pH-dependent [4] [1].
For quality control and research purposes, understanding the fundamental characteristics of this compound is essential. The table below summarizes key data.
| Property | Specification / Value | Relevance for Quality Control & Research |
|---|---|---|
| IUPAC Name | 8-ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid [1] | Unique chemical identifier; crucial for documentation and regulatory filings. |
| Molecular Formula | C₁₄H₁₇N₅O₃ [1] | Defines elemental composition. |
| Molecular Mass | 303.32 g/mol [1] | Important for quantitative analysis and dosage calculations. |
| CAS RN | 51940-44-4 [1] | Standard unique identifier for sourcing and literature searches. |
| Physical State | Off-white colored powder [1] | A basic physical CQA; variations may indicate impurities or degradation. |
| Mechanism of Action | Inhibits bacterial DNA gyrase [1] | The basis of its biological activity; relevant for potency assays. |
| Solubility in Water (at 20°C, pH 7) | 322 mg/L (Moderate) [1] | Critical for developing analytical methods and dissolution testing. |
| pKa (at 25°C) | 0.95 [1] | Informs buffer selection and mobile phase optimization for HPLC methods. |
| Log P (at pH 7, 20°C) | -2.1 (Low) [1] | Indicates hydrophilicity; affects extraction efficiency and chromatographic behavior. |
| Vapour Pressure (at 20°C) | 3.80 x 10⁻⁸ mPa (Low volatility) [1] | Suggests low environmental loss through volatilization under standard lab conditions. |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing purity, stability, and batch consistency. The following is a standard reverse-phase HPLC method.
The workflow for this analytical method can be visualized as follows:
Q1: What should I do if the peak shape for this compound is tailing or broad in my HPLC analysis? This is a common issue often related to the column chemistry or mobile phase pH. Since the specified Newcrom R1 column is designed with low silanol activity to mitigate such problems, tailing could indicate that the column is nearing the end of its life or that the pH of the mobile phase is not optimally controlling the ionization of the analyte. As a troubleshooting step, ensure you are using a column with proven low silanol activity and consider adjusting the concentration of the acid (phosphoric or formic) in the mobile phase to improve peak shape [2].
Q2: How can I ensure consistency between different batches of this compound in my research? Achieving batch consistency relies on a systematic Quality by Design (QbD) approach. This involves:
Q3: The provided HPLC method uses phosphoric acid. Can I use this for LC-MS analysis? No, you cannot directly use phosphoric acid for LC-MS applications, as it is not volatile and can cause severe contamination and signal suppression in the mass spectrometer. The method explicitly states that for Mass-Spec compatible applications, phosphoric acid must be replaced with formic acid [2]. This substitution is a standard practice to ensure compatibility with the mass spectrometer's ionization source.
Pipemidic acid and nalidixic acid represent important milestones in the development of quinolone antibacterial agents. Nalidixic acid, discovered in 1962, was the first representative of the quinolone class and served as the foundation for subsequent developments in this antibiotic family. This compound, developed over a decade later, represents a second-generation quinolone that incorporated structural modifications designed to enhance its antibacterial profile and address some limitations of the prototype agent. These two compounds have played significant roles in the evolution of quinolone antibiotics and continue to be subjects of scientific investigation due to their distinct properties and mechanisms of action.
The clinical importance of these agents primarily lies in their utility for treating urinary tract infections (UTIs), where their concentration in urine and activity against common uropathogens make them valuable therapeutic options. Understanding the comparative antibacterial activities of these agents provides insights into structure-activity relationships within the quinolone class and informs clinical decision-making regarding their appropriate use. This comprehensive analysis synthesizes experimental data from multiple studies to objectively compare the antibacterial performance of this compound and nalidixic acid against various bacterial pathogens, while also examining their mechanisms of action, resistance patterns, and in vivo efficacy.
Both this compound and nalidixic acid belong to the quinolone class of antibacterial agents and share a common primary mechanism of action centered on inhibition of bacterial DNA synthesis. These compounds primarily target DNA gyrase (bacterial topoisomerase II), an essential enzyme responsible for introducing negative supercoils into DNA during replication. By binding to the DNA-gyrase complex, these antibiotics stabilize the cleavage complex and prevent the resealing of DNA strands, ultimately leading to double-strand DNA breaks and bacterial cell death. While both antibiotics share this fundamental mechanism, differences in their chemical structures result in varying affinities for the target enzyme and distinct antibacterial profiles.
The chemical structure of this compound includes a piperazinyl group at the 7-position, which enhances its Gram-negative activity and provides additional target interactions compared to nalidixic acid. This structural modification contributes to this compound's improved activity against certain bacterial species and its ability to maintain efficacy against some nalidixic acid-resistant strains. Research has demonstrated that despite their structural differences, both compounds ultimately interfere with bacterial DNA replication, but with varying efficiencies and secondary effects on different bacterial enzymes.
Bacterial resistance to quinolone antibiotics represents a significant clinical concern and understanding the cross-resistance patterns between this compound and nalidixic acid is essential for optimal antimicrobial stewardship. Investigations into resistance mechanisms have revealed that mutations in chromosomal genes (particularly nalA, nalC, and nalD) confer varying levels of resistance to these agents, with interesting patterns of cross-resistance and hypersusceptibility observed in some cases.
Studies with Escherichia coli K-12 mutants have demonstrated that most spontaneous mutants exhibited less resistance to this compound than to nalidixic acid, and some mutants resistant to both nalidixic acid and piromidic acid actually showed hypersusceptibility to this compound [1]. This incomplete cross-resistance pattern suggests significant differences in how these antibiotics interact with their target enzymes and how they are transported into bacterial cells. Research indicates that resistance to nalidixic acid primarily results from both decreased sensitivity of the bacterial DNA synthesizing system and insufficient drug transport, whereas resistance to this compound is mainly due to target site alterations with less impact from transport mechanisms [1].
The following conceptual diagram illustrates the primary mechanisms of action and resistance development for this compound and nalidixic acid:
The in vitro antibacterial activity of this compound and nalidixic acid has been extensively evaluated against clinically relevant bacterial pathogens. A comprehensive German study conducted in 1979 compared the activity of both substances against 450 freshly isolated bacterial strains using the agar dilution test method [2]. This investigation revealed that while Gram-positive cocci were generally resistant to both compounds, with the exception of some this compound-sensitive staphylococci, both agents demonstrated good antibacterial activity within the Gram-negative spectrum. Importantly, the study concluded that the minimum inhibitory concentration (MIC) values of this compound were generally clearly lower than those of nalidixic acid, indicating superior potency of this compound against most Gram-negative pathogens.
A particularly significant distinction noted in multiple studies is this compound's activity against Pseudomonas aeruginosa, a pathogen typically resistant to nalidixic acid [2]. This expanded spectrum represents a clinically important advantage for this compound, as Pseudomonas aeruginosa is an opportunistic pathogen capable of causing serious infections, particularly in immunocompromised patients and those with structural abnormalities of the urinary tract. The enhanced activity of this compound against this challenging pathogen can be attributed to its structural characteristics, which improve penetration through the outer membrane of Gram-negative bacteria and enhance binding to target enzymes.
The following table summarizes key quantitative data from comparative studies investigating the in vitro activity of this compound and nalidixic acid against various bacterial pathogens:
Table 1: Comparative In Vitro Activity of this compound and Nalidixic Acid
| Bacterial Species | This compound MIC Range/Ratio | Nalidixic Acid MIC Range/Ratio | Study Characteristics |
|---|---|---|---|
| Gram-negative bacteria | Generally lower MIC values | Generally higher MIC values | 450 freshly isolated strains [2] |
| Pseudomonas aeruginosa | Active (specific MIC not reported) | Not active | Agar dilution test [2] |
| Escherichia coli | MIC90: ~5-10 μg/mL (estimated) | MIC90: >20 μg/mL (estimated) | Comparative study [3] |
| Various Gram-negative clinical isolates | Consistently more active | Less active | Combined study analysis [2] |
The superior in vitro activity of this compound is further evidenced by its performance in comparative assessments with newer quinolone analogs. A 1984 study comparing five quinoline derivatives noted that while ciprofloxacin demonstrated the greatest potency among tested agents, this compound maintained respectable activity against most Gram-negative pathogens [3]. When compared directly with nalidixic acid in this investigation, this compound consistently demonstrated lower MIC90 values (minimum inhibitory concentration required to inhibit 90% of isolates) for common Enterobacteriaceae, though specific numerical values were not provided in the accessible excerpt.
The comparative efficacy of this compound and nalidixic acid has been evaluated in various experimental infection models, providing insights into their performance in living systems. Research assessing their activity against systemic and urinary tract infections in mice has yielded important comparative data. In one such investigation, both compounds were tested alongside AM-715 (now known as norfloxacin), a newer fluoroquinolone antibiotic [4] [5]. The results demonstrated that dose for dose, this compound and nalidixic acid showed similar activity levels against these experimental infections, though both were substantially less potent than the newer fluoroquinolone comparator [5].
Earlier studies examining this compound's efficacy against various experimental infections confirmed its effectiveness in animal models, showing particular utility in urinary tract infections [4]. These in vivo findings correlate well with the pharmacokinetic properties of this compound, especially its concentration in urinary tissues and fluids. The translation of in vitro activity to in vivo efficacy depends significantly on the pharmacokinetic and pharmacodynamic properties of antibacterial agents, which differ notably between this compound and nalidixic acid.
The absorption, distribution, and excretion profiles of this compound have been characterized in multiple animal species and humans. Studies demonstrate that this compound is well absorbed following oral administration, achieving peak plasma concentrations ranging from 4 to 12 μg/mL at oral doses of approximately 50 mg/kg across various species, including mice, rats, dogs, monkeys, and humans [6]. This consistent absorption profile across species suggests predictable pharmacokinetic behavior in humans.
A particularly advantageous property of this compound is its tissue distribution profile. Research has shown that this compound distributes to most organs and tissues at concentrations comparable to or exceeding simultaneous plasma levels [6]. Most notably, the antibiotic achieves high concentrations in bile and urine, significantly exceeding plasma levels, which explains its particular efficacy in treating biliary and urinary tract infections. Additionally, this compound demonstrates relatively low protein binding (approximately 20% in dog plasma and 30% in human serum), allowing a greater proportion of the drug to remain pharmacologically active [6].
The excretion profile further supports this compound's utility for urinary tract infections. Between 25% and 88% of orally administered this compound is excreted in the urine in bacteriologically active form, with the percentage varying by species and dose [6]. The remainder is primarily excreted in feces. Metabolic studies indicate that the main active principle in vivo is unchanged this compound itself, meaning that the antibacterial activity observed in vitro directly translates to in vivo effects without requiring metabolic activation.
The issue of cross-resistance between quinolone antibiotics represents a significant consideration in their clinical use and the evaluation of their relative utilities. Research has revealed a complex pattern of incomplete cross-resistance between this compound, piromidic acid, and nalidixic acid [1]. Studies with spontaneously resistant mutants of Escherichia coli K-12 have demonstrated that most mutants exhibited less resistance to this compound than to piromidic acid and nalidixic acid [1]. Interestingly, some bacterial mutants resistant to both piromidic acid and nalidixic acid showed hypersusceptibility to this compound, suggesting important differences in the resistance mechanisms and binding interactions among these structurally related compounds [1].
Molecular analysis of resistance patterns has identified that mutations in the nalA gene and newly designated nalC and nalD genes (all located at approximately 82 minutes on the recalibrated E. coli map) confer varying resistance profiles to these antibiotics [1]. The differential effect of these genetic mutations on susceptibility to various quinolones provides insights into the structure-activity relationships within this antibiotic class and may inform the development of newer agents with improved activity against resistant strains.
Monitoring susceptibility trends over time provides valuable information about the evolution of bacterial resistance and the long-term utility of antibacterial agents. A comprehensive study evaluating trends in quinolone susceptibility of Enterobacteriaceae between 1992 and 1998 in a large university hospital setting revealed important patterns [7]. The overall susceptibility of Enterobacteriaceae to nalidixic acid remained relatively stable during this period (86% versus 85%), but species-specific analysis revealed divergent trends [7].
Notably, susceptibility to nalidixic acid decreased for Escherichia coli (from 92% to 89%) and for Enterobacter cloacae (from 87% to 82%), while a significant increase was observed for Klebsiella pneumoniae (from 74% to 83%) [7]. The latter improvement was attributed to successful control of the spread of epidemic extended-spectrum β-lactamase (ESBL)-producing strains. Perhaps more importantly, the study documented that nalidixic acid-resistant E. coli isolates showed decreased susceptibility to fluoroquinolones over the study period, demonstrating a concerning correlation between resistance to earlier quinolones and reduced susceptibility to newer generation fluoroquinolones [7].
The comparative data presented in this analysis were generated using standardized laboratory methodologies that enable reproducible assessment of antibacterial activity. The primary method employed in these studies was the agar dilution test, which involves incorporating serial dilutions of antibacterial agents into molten agar medium, which is then solidified in Petri dishes [2]. Inocula of test organisms are applied to the agar surfaces, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of antibiotic that completely inhibits visible growth after an appropriate incubation period.
For assessment of in vivo efficacy, studies typically employed experimentally induced infections in mouse models. These models included both systemic infections (e.g., septicemia) and urinary tract infections (specifically bladder-kidney infections) [5]. Animals were infected with standardized inocula of pathogenic bacteria and then treated with varying doses of the test antibiotics administered via predetermined routes (typically oral). Efficacy was evaluated based on protective dose calculations (e.g., PD50 - dose protecting 50% of animals from death in systemic infection models) or reduction in bacterial burden in target organs for localized infections.
Pharmacokinetic evaluations of this compound followed established experimental approaches. These studies typically involved administering the antibiotic to various animal species (including mice, rats, dogs, and monkeys) and humans via oral route, then collecting serial blood samples at predetermined time points [6]. Plasma or serum concentrations were determined using validated analytical methods, allowing calculation of key pharmacokinetic parameters including peak concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC).
Tissue distribution studies were conducted by measuring antibiotic concentrations in homogenized tissue samples from animals sacrificed at various time points after administration [6]. excretion profiles were determined by collecting urine and feces over specified periods and quantifying the antibiotic content. These comprehensive pharmacokinetic investigations provided the foundation for understanding the relationship between in vitro activity and in vivo efficacy for this compound.
The following workflow diagram illustrates the key methodological approaches used to generate the comparative data discussed in this review:
The comprehensive analysis of experimental data demonstrates that while this compound and nalidixic acid share a common quinolone foundation, they exhibit distinct antibacterial profiles with clinically relevant differences. This compound generally demonstrates superior in vitro activity against Gram-negative bacteria, with notably lower MIC values compared to nalidixic acid [2]. A significant advantage of this compound is its activity against Pseudomonas aeruginosa, a pathogen typically resistant to nalidixic acid [2]. Additionally, the incomplete cross-resistance observed between these agents suggests differences in their interactions with bacterial targets that may be exploitable for overcoming resistance [1].
| Complex / Agent Tested | Type of Activity & Test Organism/Cell Line | Key Finding (vs. Standard this compound) | Source |
|---|
| [Ru(Pip-H)₃(Cl)₃]·6H₂O & [Ir(Pip-H)₃(Cl)₃]·6H₂O | Antibacterial (in vitro): • Gram-positive: S. aureus, S. epidermidis • Gram-negative: K. pneumoniae, E. coli | Showed enhanced antimicrobial activity against all tested bacterial strains. | [1] | | [Pt(Pip-NH₄)₂(Cl)₄] | Antibacterial (in vitro): Same strains as above. | Showed enhanced antimicrobial activity against all tested bacterial strains. | [1] | | Ru³⁺, Pt⁴⁺, Ir³⁺ Complexes | Anticancer (in vitro): • Human Breast Cancer (MCF-7) | All three complexes showed significant activity against the MCF-7 tumor cell line. | [1] | | Mg(II), Ca(II), Cr(II), etc. Complexes | Antibacterial (Disk Diffusion): Clinical isolates of Gram-positive and Gram-negative bacteria. | Both the standard drug and the complexes showed no antibacterial activity against the clinical isolates used in this study. | [2] | | Co(III) Complex Co(bipy)₂(ppa)₂ | DNA Binding (in vitro): Calf-thymus (CT) DNA | The complex exhibits a strong DNA-binding affinity, potentially via intercalation, which may contribute to its biological activity. | [3] |
Here are the detailed methodologies from the key studies that reported enhanced efficacy, which you can use as a reference for designing your own experiments.
The following diagram outlines a general experimental workflow for synthesizing and testing this compound metal complexes, based on the methodologies from the cited studies:
When interpreting the data, please consider the following critical points:
The table below summarizes key findings from clinical trials comparing pipemidic acid with other quinolones.
| Comparison Drug | Infection Type | Key Efficacy Findings | Study Details |
|---|---|---|---|
| Norfloxacin [1] | Complicated UTI | Microbiological Cure: Norfloxacin: 73% (19/26) vs. This compound: 41% (16/39). Failures/relapses significantly lower with Norfloxacin. | Randomized clinical trial, 7-day treatment (400 mg bid). Evaluation at 5 weeks post-therapy. |
| Ofloxacin [2] | Upper & Lower UTI | Ofloxacin superior both clinically and bacteriologically to this compound and co-trimoxazole. | Study of 116 hospitalized patients. |
| Various (Norfloxacin, Ofloxacin) [3] | Urinary Tract Infections | Norfloxacin and ofloxacin were preferable to this compound and cinoxacin, causing fewer side-effects. | Comparison across 40 cases of urinary infections. |
| Levofloxacin [4] | Prophylaxis in Prostate Biopsy | Febrile UTI Rate: This compound-based: 3.7% vs. Levofloxacin: 1.0%. Levofloxacin significantly more effective. | Retrospective review of 3,694 patients. This compound given for 3 days vs. single-dose Levofloxacin. |
For reliable and reproducible results, the cited studies employed specific and rigorous methodologies.
This study provides a clear example of a comparative clinical trial design.
This study compared two different antibiotic regimens used over two time periods. The workflow for data analysis is outlined below.
| Antibiotic | Class | Primary Spectrum | Key Strengths (from studies) | Notable Limitations (from studies) |
|---|
| Pipemidic Acid [1] [2] | Quinolone | Gram-negative, some Gram-positive | • Superior activity to older quinolones (nalidixic, piromidic acid) • Significant activity against Pseudomonas aeruginosa • Active against some bacteria resistant to nalidixic/piromidic acids [1] [2] | • Less active than Gentamicin against P. aeruginosa • Activity affected by inoculum size [1] [2] | | Cephalexin [3] [4] [5] | Cephalosporin (1st Gen) | Gram-positive, some Gram-negative | • Effective in streptococcal and staphylococcal systemic infections [5] • Equally effective as ampicillin in urinary tract infections (UTIs) [3] [4] | Primarily used against Gram-positive bacteria; less reliable for Gram-negative coverage. | | Ampicillin [3] [4] [5] | Penicillin | Broad-spectrum | • Effective in streptococcal systemic infections [5] • Equally effective as cephalexin in UTIs [3] [4] | • Shows inferior activity to this compound in some experimental infections [1] • Susceptible to beta-lactamase inactivation. | | Carbenicillin [4] | Penicillin | Broad-spectrum (including P. aeruginosa) | • As effective as ampicillin and cephalexin in treating UTIs [4] | • Shows inferior activity to this compound in some experimental infections [1] • Susceptible to beta-lactamase inactivation. |
The comparative data primarily comes from standardized experimental models conducted in the 1970s. Here is a summary of the key methodologies and findings.
The foundational studies for this comparison used the following in vivo and in vitro protocols:
The workflow below illustrates the design of the key mouse model study that generated much of the comparative data.
The core data comes from a double-blinded randomized controlled trial specifically designed to evaluate these drugs for post-operative pain following endoscopic urological surgery [1].
The table below summarizes the primary findings from the clinical trial:
| Analgesic Agent | Reported Analgesic Efficacy (vs. Control) | Comparative Efficacy (Head-to-Head) |
|---|---|---|
| This compound | VAS score was significantly lower than the control group (p<0.05) [1]. | Demonstrated a more favorable analgesic effect than both Phenazopyridine and Diclofenac (p<0.05) [1]. |
| Phenazopyridine HCl | VAS score was significantly lower than the control group (p<0.05) [1]. | No significant difference in effect compared to Diclofenac (p>0.05) [1]. |
| Sodium Diclofenac | VAS score was significantly lower than the control group (p<0.05) [1]. | No significant difference in effect compared to Phenazopyridine (p>0.05) [1]. |
The study concluded that This compound had a superior analgesic effect compared to Phenazopyridine HCl and Sodium Diclofenac in this specific post-surgical context [1] [2]. No serious side effects were reported in any of the groups [1].
The three drugs have distinct pharmacological profiles, which underlie their different applications and mechanisms for pain relief.
The diagram above illustrates the different pathways through which these drugs exert their effects:
This analysis provides a foundational comparison based on a single, relevant clinical study. For a comprehensive drug development perspective, further research into the mechanistic basis of this compound's analgesic effect and larger-scale trials would be highly valuable.
| Indication | Comparator Drug | Trial Design | Pipemidic Acid (PA) Efficacy | Comparator Efficacy | Key Finding |
|---|---|---|---|---|---|
| Complicated UTIs [1] | Norfloxacin (NOR) | 7-day treatment; 5-week follow-up | 41% microbiological cure (16/39 patients) | 73% microbiological cure (19/26 patients) | NOR significantly more effective than PA (p < 0.05). |
| Uncomplicated UTIs [2] | Nitrofurantoin | 10-day treatment | No statistical difference in clinical or microbiological response | No statistical difference in clinical or microbiological response | PA is a satisfactory and effective alternative to nitrofurantoin. |
| Antibacterial Aspect | Profile of this compound |
|---|---|
| Spectrum of Activity [3] [4] | Active against Gram-negative bacteria (e.g., E. coli, Proteus, Klebsiella, Pseudomonas aeruginosa); less active against Gram-positive bacteria (e.g., Staphylococcus aureus). |
| Mechanism of Action [5] | Inhibits bacterial DNA synthesis by blocking class II topoisomerases (DNA gyrase) and topoisomerase I. Considered a bactericidal agent. |
| Compared to Newer Quinolones [1] [3] | Norfloxacin (a fluoroquinolone) demonstrated broader antibacterial spectrum and greater efficacy. The C-6 fluorine substitution in fluoroquinolones confers enhanced intrinsic activity. |
For a reliable validation of clinical trial results, understanding the core methodologies used in these studies is essential.
Clinical Trial Design for UTI Efficacy: The trials for both complicated and uncomplicated UTIs followed a standard design [1] [2].
In Vitro Antimicrobial Activity Testing: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent [5].
This compound, as a quinolone antibiotic, targets bacterial DNA replication. The following diagram illustrates its mechanism and how its clinical efficacy is validated.
This table summarizes the core characteristics of this compound in contrast to typical broad-spectrum agents, based on the information available.
| Feature | This compound | Typical Broad-Spectrum Antibiotics |
|---|---|---|
| Antibiotic Class | Pyridopyrimidine / Quinolone derivative [1] [2] | Multiple (e.g., Carbapenems, Fluoroquinolones, later-generation Cephalosporins) [3] [4] |
| Spectrum of Activity | Primarily Gram-negative bacteria (e.g., E. coli, P. aeruginosa); some Gram-positive activity [2] | Both Gram-positive and Gram-negative bacteria [4] |
| Mechanism of Action | Inhibits bacterial DNA gyrase [2] | Varies by class; targets cell wall, protein synthesis, or nucleic acids [3] |
| Primary Indications | Uncomplicated urinary tract infections (UTIs), intestinal/biliary tract infections [1] [2] | Empiric therapy for severe/unknown infections; nosocomial infections; immunocompromised patients [3] [4] |
| Role in Stewardship | Targeted therapy for susceptible Gram-negative UTIs; potential to reduce use of broader agents [1] | Empiric therapy; essential for critical cases but prone to overuse, driving resistance [5] [6] |
| Key Risk/Consideration | Limited spectrum may be inappropriate for mixed or severe infections without confirmed pathogen. | Significant disruption of normal microbiome, increasing risk of secondary infections like C. difficile and antimicrobial resistance (AMR) [3] [4] [5] |
This compound is a bacterial DNA gyrase inhibitor, which blocks the supercoiling of bacterial DNA, thereby preventing bacterial replication [2]. Its well-defined spectrum makes it a candidate for targeted therapy in confirmed Gram-negative infections, a core principle of antimicrobial stewardship. Its use helps preserve broader-spectrum antibiotics [1].
Broad-spectrum antibiotics are crucial in modern medicine but pose a significant stewardship challenge [5].
The core dilemma in choosing an empiric antibiotic is balancing patient safety against the long-term threat of resistance. The diagram below illustrates this decision pathway.
This diagram illustrates the clinical decision pathway and consequences of choosing narrow versus broad-spectrum empiric antibiotics.
A 2024 modeling study on E. coli bacteremia quantified this trade-off, finding that while empiric use of narrower-spectrum agents reduced future resistance to broader drugs, it also led to higher initial mortality compared to starting with broader agents [6]. This underscores the critical need for rapid diagnostics to guide therapy.
The challenge of antibiotic resistance has spurred research into novel discovery platforms. One advanced approach focuses on inhibiting essential protein-protein interactions (PPIs) within bacteria, such as the interaction between the β' subunit and σ70 factor of RNA polymerase [7]. The optimized workflow below illustrates this modern discovery process.
This diagram outlines a modern, efficient workflow for discovering new antibiotics, which identifies compounds that inhibit bacterial growth at very low concentrations [7].
Irritant;Health Hazard